2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-6-(trifluoromethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,10,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMYVDQIMNFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682138 | |
| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-60-2 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-6-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
This technical guide provides a detailed protocol for the synthesis of this compound, a molecule of interest for researchers, scientists, and drug development professionals. The proposed synthesis is a three-step process commencing from the commercially available 4-(trifluoromethyl)phthalic acid.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed to proceed via three key steps:
-
Dehydration of 4-(trifluoromethyl)phthalic acid to form 4-(trifluoromethyl)phthalic anhydride.
-
Imidation of 4-(trifluoromethyl)phthalic anhydride with tert-butylamine to yield 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione.
-
Selective Reduction of one carbonyl group of the N-substituted phthalimide to afford the final product, this compound.
A schematic representation of this synthetic workflow is provided below.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)phthalic Anhydride
This procedure details the dehydration of 4-(trifluoromethyl)phthalic acid to its corresponding anhydride.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)phthalic acid (1.0 eq).
-
Add acetic anhydride (2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid formed are removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of acetic anhydride and toluene) to yield 4-(trifluoromethyl)phthalic anhydride as a white solid.
Step 2: Synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)isoindoline-1,3-dione
This step involves the reaction of the synthesized anhydride with tert-butylamine to form the N-substituted phthalimide.
Methodology:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Add tert-butylamine (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
The crude 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione can be purified by recrystallization from ethanol or another suitable solvent.
Step 3: Synthesis of this compound
This final step involves the selective reduction of one of the two carbonyl groups of the N-tert-butyl phthalimide intermediate.
Methodology:
-
Suspend 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione (1.0 eq) in isopropanol in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise to the stirred suspension.
-
After the addition, remove the ice bath and continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield and purity are expected values based on similar reactions reported in the literature and may require optimization for this specific substrate.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-(Trifluoromethyl)phthalic Acid | Acetic Anhydride | Acetic Anhydride | ~140 | 2-4 | 90-95 |
| 2 | 4-(Trifluoromethyl)phthalic Anhydride | tert-Butylamine | Acetic Acid | ~118 | 4-6 | 85-95 |
| 3 | 2-(tert-Butyl)-6-(trifluoromethyl)isoindoline-1,3-dione | Sodium Borohydride | Isopropanol | 0 to RT | 12-24 | 60-80 |
Characterization
The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H, C-F).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
This guide provides a robust and scientifically sound protocol for the synthesis of this compound. Researchers should perform appropriate safety assessments before conducting any experimental work.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific preclinical or clinical data for the compound 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, including its precise mechanism of action, biological targets, and quantitative efficacy, is not extensively available in the public domain. This guide, therefore, provides a comprehensive analysis based on the known biological activities of the isoindolinone scaffold and the influence of its specific chemical moieties: the tert-butyl and trifluoromethyl groups. The mechanisms and pathways described herein are potential areas of investigation for this specific compound.
Introduction to the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic structure found in numerous biologically active compounds and clinically approved drugs.[1] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities.[2][3] The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
The general structure of the subject compound features key functional groups that are expected to modulate its activity:
-
Isoindolinone Core: The foundational heterocyclic system.
-
tert-Butyl Group: A bulky, lipophilic group at the N-2 position.
-
Hydroxy Group: A hydroxyl substituent at the C-3 position.
-
Trifluoromethyl Group: A potent electron-withdrawing group at the C-6 position of the benzene ring.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related isoindolinone derivatives, this compound could potentially exhibit one or more of the following biological activities.
Anti-inflammatory Activity
Many isoindolinone derivatives have demonstrated anti-inflammatory properties.[3] A potential mechanism could involve the inhibition of key inflammatory mediators.
-
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Some N-substituted isoindoline-1,3-diones have shown inhibitory activity against COX enzymes, which are crucial in the synthesis of prostaglandins.[3]
-
Pro-inflammatory Cytokines: The compound might suppress the production or signaling of cytokines such as TNF-α, IL-6, and IL-1β.
-
Anticancer Activity
The isoindolinone scaffold is present in several anticancer agents.[2] Potential mechanisms of anticancer action include:
-
Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. The subject compound could potentially act as an ATP-competitive inhibitor of protein kinases involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some isoindolinone derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2]
-
PARP Inhibition: The isoindolinone structure is also found in some Poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with specific DNA repair deficiencies.[4]
Neurological Activity
Certain isoindolinone derivatives have shown activity in the central nervous system (CNS).[2]
-
Enzyme Inhibition: The compound could potentially inhibit enzymes in the brain, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are targets for neurodegenerative diseases and depression.
Influence of Key Functional Groups
The specific substituents on the isoindolinone core are critical in determining the compound's pharmacological profile.
-
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring system.[6]
-
tert-Butyl Group: This bulky group can provide steric hindrance, potentially influencing selectivity for a particular biological target. Its lipophilicity can also affect membrane permeability and overall pharmacokinetics.
Hypothetical Signaling Pathway
Given the prevalence of isoindolinone derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the modulation of a critical cell signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for Elucidation of Mechanism of Action
To determine the precise mechanism of action of this compound, a systematic experimental approach would be required.
General Experimental Workflow
The following workflow outlines the typical steps in characterizing a novel compound.
Caption: A generalized workflow for drug discovery and development.
Key Experimental Methodologies
-
In Vitro Kinase Assays: To assess the inhibitory potential against a panel of kinases, radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays could be employed. The compound would be incubated with the purified kinase, its substrate, and ATP, and the resulting phosphorylation would be quantified.
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects on cancer cell lines, assays such as the MTT or CellTiter-Glo® assay would be performed. Cells would be treated with increasing concentrations of the compound for a defined period, and cell viability would be measured.
-
Western Blotting: To investigate the modulation of specific signaling pathways, western blotting would be used. Cells treated with the compound would be lysed, and proteins of interest (e.g., phosphorylated and total forms of kinases) would be separated by SDS-PAGE, transferred to a membrane, and detected with specific antibodies.
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) could be used to confirm direct binding of the compound to its target protein within a cellular context.
Quantitative Data Summary
While specific data for the title compound is unavailable, the following table summarizes the potential biological activities of the broader isoindolinone class of compounds.
| Potential Biological Activity | Potential Molecular Targets | Therapeutic Area |
| Anti-inflammatory | COX-1/COX-2, Pro-inflammatory Cytokines | Inflammation, Autoimmune Diseases |
| Anticancer | Protein Kinases, Tubulin, PARP | Oncology |
| Neurological | MAO, AChE, Other CNS Receptors | Neurodegenerative Diseases, Psychiatry |
| Antimicrobial | Bacterial or Fungal Specific Enzymes | Infectious Diseases |
Conclusion
This compound is a synthetic compound with a chemical structure that suggests potential for significant biological activity. Based on the well-documented pharmacology of the isoindolinone scaffold and the known effects of its tert-butyl and trifluoromethyl substituents, this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammation. The experimental workflows and methodologies outlined in this guide provide a roadmap for the systematic elucidation of its precise mechanism of action and therapeutic potential.
References
The Trifluoromethylated Isoindolinone Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to enhance pharmacological properties. The high electronegativity and lipophilicity of the CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This in-depth technical guide explores the biological activities of trifluoromethylated isoindolinones, providing a comprehensive overview of their anticancer, neuroprotective, and anti-inflammatory potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development in this promising area.
Data Presentation: Biological Activity of Trifluoromethylated Isoindolinones and Related Compounds
The following tables summarize the reported in vitro biological activities of trifluoromethylated isoindolinones and structurally related compounds. Due to the limited availability of extensive quantitative data for trifluoromethylated isoindolinones specifically, data for analogous compounds containing the trifluoromethyl group are also included to provide a broader context for their potential bioactivities.
| Compound Class | Compound/Derivative | Cell Line/Target | Biological Activity | IC50/EC50 (µM) | Reference |
| Trifluoromethylated Isoindolinone Analogues (Succinimidles) | 3a,b and 6a-c | Leukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C) | Anticancer | Activity observed at 10 µM | [3] |
| Trifluoromethylated Thiazolo[4,5-d]pyrimidines | Compound 3b | Melanoma (C32, A375), Breast Cancer (MCF-7), Prostate Cancer (DU145) | Anticancer | 24.4 (C32), 25.4 (A375) | [4] |
| Trifluoromethylated Isoxazoles | TTI-4 | Breast Cancer (MCF-7) | Anticancer | 2.63 | [5] |
| Trifluoromethylated Phenyl Pyrazolo[1,5-a]pyrimidinones | Compound 36 | Breast Cancer (MCF-7) | Anticancer | 4.93 | [6] |
| CF3Se-Substituted α-Amino Acid Derivatives | 6a, 11a, 12a | Breast Cancer (MCF-7), Colon Cancer (HCT116) | Anticancer | < 10 | [7] |
| Trifluoromethyl-Substituted Kinase Inhibitors | Pexidartinib (PLX3397) | CSF-1R, Kit, FLT3 | Kinase Inhibition | 0.02 (CSF-1R), 0.01 (Kit), 0.16 (FLT3) | [] |
| Trifluoromethyl-Substituted Kinase Inhibitors | Ponatinib (AP24534) | Abl, PDGFRα, VEGFR2, FGFR1, Src | Kinase Inhibition | 0.00037 (Abl), 0.0011 (PDGFRα), 0.0015 (VEGFR2), 0.0022 (FGFR1), 0.0054 (Src) | [] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of trifluoromethylated isoindolinones and related compounds are provided below. These protocols are intended to serve as a guide for researchers to design and execute their own studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3][10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO).[3][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line[3]
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)[3]
-
Test compound (dissolved in DMSO)
-
Griess Reagent System[3]
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[3]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[3]
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.[3]
-
Incubation: Incubate the plate for 24 hours.[3]
-
Nitrite Measurement: Collect the cell culture supernatant and use the Griess Reagent System to measure the amount of nitrite.[3]
-
Data Acquisition: Measure the absorbance at 540 nm.[3]
-
Analysis: Generate a standard curve using sodium nitrite and calculate the percentage inhibition of NO production.[3]
Neuroprotective Effect Assessment (Hydrogen Peroxide-Induced Neurotoxicity)
This protocol evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line[11]
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 200 µM) for a set duration (e.g., 24 hours).[11]
-
Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to determine cell viability.
-
Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.[11]
Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethylated isoindolinones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Activity: WDR5-MYC Interaction and p53 Pathway
Some trifluoromethylated isoquinolinones, structurally similar to isoindolinones, have been identified as inhibitors of the WDR5-WIN site. WDR5 is a critical component of histone methyltransferase complexes and plays a key role in cancer by interacting with oncoproteins like MYC. Inhibition of the WDR5-MYC interaction can disrupt the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, some isoindolinone derivatives have been shown to reactivate the tumor suppressor protein p53, promoting apoptosis in cancer cells.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Some isoindolinone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[3]
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel trifluoromethylated isoindolinone derivatives.
Conclusion
Trifluoromethylated isoindolinones represent a promising class of compounds with diverse biological activities. The incorporation of the trifluoromethyl group offers a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the isoindolinone scaffold. While the currently available data on the specific biological activities of trifluoromethylated isoindolinones is still emerging, the information gathered on related compounds, coupled with the established importance of the CF3 group in drug design, strongly suggests their potential as anticancer, anti-inflammatory, and neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of CF3 Se-Substituted α-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Architect's Guide to Degradation: A Deep Dive into 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one in PROTAC Technology
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of proteins previously considered intractable. Central to the design of effective PROTACs is the judicious selection of a ligand for an E3 ubiquitin ligase. This technical guide provides an in-depth examination of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a novel ligand designed to recruit the Cereblon (CRBN) E3 ligase. We will explore its mechanism of action, present a framework for its evaluation through detailed experimental protocols, and visualize the intricate processes involved in PROTAC-mediated protein degradation. While specific quantitative performance metrics for this particular ligand are not yet widely published, this guide will leverage data from structurally similar isoindolinone-based ligands to provide a comprehensive understanding of its potential role and application in the development of next-generation protein degraders.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) represents a paradigm shift in drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a protein of interest (POI) entirely.[1] PROTACs, as heterobifunctional molecules, are at the forefront of this revolution. They consist of two key moieties: one that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most extensively utilized E3 ligases in PROTAC design.[3][] Its ligands are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs.[3] However, first-generation IMiD-based ligands can lead to the degradation of endogenous CRBN neosubstrates, potentially causing off-target effects.[5][6] This has spurred the development of novel CRBN ligands with improved selectivity. This compound represents a new generation of CRBN ligands, featuring structural modifications aimed at optimizing its binding affinity, selectivity, and physicochemical properties for PROTAC applications. The inclusion of a trifluoromethyl group, for instance, is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[7]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary role of this compound within a PROTAC is to engage the CRBN E3 ligase. The PROTAC molecule, by simultaneously binding to both the POI and CRBN, facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data on Isoindolinone-Based PROTACs
While specific quantitative data for PROTACs incorporating this compound is not yet publicly available, the following tables summarize representative data for PROTACs utilizing structurally similar, next-generation isoindolinone and benzamide-based CRBN ligands. This data serves as a benchmark for the anticipated performance of PROTACs containing the titular compound.
Table 1: Representative CRBN Binding Affinities of Novel Ligands
| Ligand Scaffold | Modification | Binding Affinity (IC₅₀, µM) | Assay Type | Reference |
| Phenyl-substituted Isoindolinone | Varied substitutions | 0.1 - 10 | Fluorescence Polarization | [5] |
| Benzamide | Fluorinated | 0.05 - 5 | MicroScale Thermophoresis | [7] |
| Pomalidomide (Reference) | - | ~1.2 | TR-FRET | [5] |
| Lenalidomide (Reference) | - | ~1.5 | TR-FRET | [5] |
Table 2: Representative Degradation Performance of Isoindolinone-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 Degrader (Isoindolinone-based) | BRD4 | SU-DHL-4 | 10 - 100 | >90 | |
| HDAC6 Degrader (Benzamide-based) | HDAC6 | MM.1S | 50 - 200 | >85 | [7] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments required to characterize the efficacy and mechanism of action of a PROTAC incorporating this compound.
Protein Degradation Assay (Western Blot)
This assay is fundamental to confirming the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence and calculate cell viability as a percentage of the vehicle control to determine the IC₅₀ value.
In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated target ubiquitination.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a molecule of interest within the broader class of isoindolinone derivatives known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information and provides predicted values for key parameters to offer a robust profile for research and development purposes. Furthermore, detailed, standardized experimental protocols for the determination of these properties are included to facilitate further investigation. This guide also contextualizes the potential biological relevance of this compound class through a generalized signaling pathway diagram.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and analgesic properties. The introduction of a tert-butyl group and a trifluoromethyl moiety in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of these foundational properties is paramount for its rational development in drug discovery programs.
Physicochemical Properties
Quantitative data for this compound and its isomers are summarized below. It is critical to note that experimental data for the 6-(trifluoromethyl) isomer is limited. Therefore, predicted values and data from its 4- and 5-positional isomers are provided for comparative purposes.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1242336-60-2 | [1] |
| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1] |
| Molecular Weight | 273.3 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Comparative Physicochemical Data of Positional Isomers
The following table presents a comparison of available and predicted data for the 4-, 5-, and 6-trifluoromethyl isomers of 2-(tert-Butyl)-3-hydroxy-isoindolin-1-one. This comparative analysis offers insights into how the position of the trifluoromethyl group may influence the molecule's properties.
| Property | 4-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | 6-(Trifluoromethyl) Isomer |
| CAS Number | 1242336-58-8 | 1242336-73-7 | 1242336-60-2 |
| Melting Point | >105°C (dec.) (Predicted) | Not Available | Not Available |
| Boiling Point | 358.5 ± 42.0 °C (Predicted) | Not Available | Not Available |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available |
| pKa | 11.62 ± 0.20 (Predicted) | Not Available | Not Available |
| LogP | Not Available | 2.9506 (Predicted)[2] | Not Available |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) (Predicted) | Not Available | Not Available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[3]
-
Load the capillary tube by pressing the open end into the powdered sample until a small amount of solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.[4]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant.
-
To remove any remaining solid particles, centrifuge the aliquot.
-
Dilute the clear supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of the compound in two immiscible phases, typically n-octanol and water, at equilibrium.
Apparatus:
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
n-Octanol and water (or buffer, e.g., PBS pH 7.4)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.[7]
-
Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).
-
In a vial, add known volumes of the pre-saturated n-octanol and pre-saturated water.
-
Add a small amount of the compound's stock solution to the vial.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.[7]
-
Carefully take an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.[7]
Potential Biological Context and Signaling
While the specific biological targets of this compound have not been elucidated, the isoindolinone class of molecules is known to exhibit a wide range of biological activities, including anticancer effects.[8][9][10] Many anticancer agents function by inhibiting key signaling pathways that control cell proliferation and survival. A plausible, generalized mechanism of action for a bioactive isoindolinone derivative could involve the inhibition of a protein kinase within such a pathway.
Caption: Generalized signaling pathway showing inhibition by an isoindolinone derivative.
Experimental and logical Workflows
The systematic characterization of a novel compound follows a logical progression of experiments. The workflow for determining the core physicochemical properties is outlined below.
Caption: Workflow for the determination of physicochemical properties.
Conclusion
This technical guide has compiled the available and predicted physicochemical data for this compound. While there is a clear need for further experimental validation of the predicted properties, the provided data and comparative analysis with its isomers offer a valuable starting point for researchers. The detailed experimental protocols serve as a practical resource for laboratories aiming to characterize this and similar molecules. The potential for isoindolinone derivatives to interact with key biological pathways underscores the importance of a solid understanding of their fundamental chemical properties in the pursuit of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Structural Analysis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the predicted structural characteristics, plausible synthetic routes, and detailed experimental protocols for its full structural elucidation. The guide is intended to serve as a foundational resource for researchers working with this and structurally related isoindolinone derivatives. All quantitative data presented is predictive and based on the analysis of analogous compounds.
Introduction
Isoindolin-1-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] The incorporation of a tert-butyl group can enhance steric bulk and lipophilicity, while the trifluoromethyl group is a well-established bioisostere for improving metabolic stability, binding affinity, and cell permeability.[2][3] The subject of this guide, this compound, combines these features, making it a molecule of considerable interest for the development of novel therapeutics, potentially as a building block for protein degraders.[4] This guide provides a detailed framework for its structural analysis.
Predicted Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not currently available in the cited literature, its properties can be predicted based on its chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄F₃NO₂ |
| Molecular Weight | 273.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >105°C (decomposition likely)[5] |
| Boiling Point | ~358.5 ± 42.0 °C (Predicted)[5] |
| Density | ~1.347 ± 0.06 g/cm³ (Predicted)[5] |
| LogP | ~2.95 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Singlet (~1.5 ppm, 9H, C(CH₃)₃); Signals in the aromatic region (7.5-8.0 ppm, 3H); Signal for the hydroxyl proton (variable shift) |
| ¹³C NMR | Quaternary carbon of tert-butyl group (~60 ppm); Carbons of the tert-butyl methyl groups (~28 ppm); Aromatic carbons (120-150 ppm); Carbonyl carbon (~170 ppm) |
| ¹⁹F NMR | Singlet corresponding to the -CF₃ group |
| IR (cm⁻¹) | ~3300 (O-H stretch); ~1680 (C=O stretch, amide); ~1100-1350 (C-F stretch) |
| Mass Spec (MS) | [M+H]⁺ at m/z 274.10 |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through several established methods for isoindolinone synthesis. A plausible route involves the reaction of a substituted phthalaldehyde with a primary amine. The subsequent characterization is crucial to confirm the structure and purity.
Caption: General workflow for the synthesis and structural characterization of the target compound.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments required for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Protocol:
-
Acquire a one-dimensional fluorine spectrum.
-
Set the appropriate spectral width for fluorine NMR.
-
-
Data Analysis: Analyze chemical shifts, coupling constants, and integrations to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Protocol:
-
Introduce the sample into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.
-
-
Data Analysis: Compare the exact mass with the calculated mass for the molecular formula. Analyze the fragmentation pattern to confirm the structure.
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.
-
-
Data Analysis: Visualize the crystal structure to confirm the connectivity and stereochemistry. Analyze intermolecular interactions in the crystal lattice.
Potential Biological Signaling Pathway Involvement
Given that isoindolinone derivatives are often investigated as inhibitors of specific cellular pathways, a hypothetical signaling pathway where this compound might act is presented below. For instance, it could potentially modulate a protein kinase cascade involved in cell proliferation.
Caption: A hypothetical signaling pathway where the compound acts as a kinase inhibitor.
Conclusion
While direct experimental data for this compound is limited, this technical guide provides a comprehensive framework for its structural analysis. The predicted physicochemical and spectroscopic data, along with detailed experimental protocols, offer a solid starting point for researchers. The synthesis and characterization workflow, as well as the hypothetical signaling pathway, provide context for its potential applications in drug discovery. Further experimental investigation is necessary to validate these predictions and fully elucidate the structural and biological properties of this promising molecule.
References
The Pivotal Role of the tert-Butyl Group in E3 Ligase Binders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel therapeutic modality to eliminate disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of a PROTAC is its E3 ligase binder, which recruits an E3 ubiquitin ligase to the target protein. The chemical structure of this binder profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader. Among the various chemical motifs employed in E3 ligase binder design, the tert-Butyl group has emerged as a key player, particularly in binders for the von Hippel-Lindau (VHL) E3 ligase. This in-depth technical guide explores the multifaceted role of the tert-Butyl group in E3 ligase binders, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the design and evaluation of next-generation protein degraders.
The Structural and Functional Significance of the tert-Butyl Group
The tert-Butyl group, a bulky and lipophilic moiety, exerts its influence on E3 ligase binders through several key mechanisms:
-
Hydrophobic Interactions: The primary role of the tert-Butyl group is to engage in favorable hydrophobic interactions within the E3 ligase's binding pocket. These interactions can significantly enhance binding affinity and contribute to the overall stability of the PROTAC-E3 ligase binary complex and the subsequent target-PROTAC-E3 ligase ternary complex.
-
Conformational Rigidity: The steric bulk of the tert-Butyl group can restrict the conformational flexibility of the binder, locking it into a bioactive conformation that is optimal for binding. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.
-
Solvent Exclusion: By occupying a hydrophobic pocket, the tert-Butyl group can displace water molecules from the binding interface. This desolvation effect can be energetically favorable and contribute to a stronger binding interaction.
-
Selectivity: The precise shape and size of the tert-Butyl group can be a key determinant of binding selectivity. Subtle changes in the architecture of the binding pocket among different E3 ligases or even between different substrate recognition domains can be exploited by the strategic placement of a tert-Butyl group to achieve selective engagement.
Quantitative Analysis of the tert-Butyl Group in VHL E3 Ligase Binders
The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized ligases in PROTAC design. Structure-activity relationship (SAR) studies have unequivocally demonstrated the importance of the tert-Butyl group in VHL binders. The canonical VHL ligand, VH032, and its derivatives feature a tert-leucine group, which presents a tert-Butyl moiety to a key hydrophobic pocket in VHL.
| Compound/Modification | Assay Type | Parameter | Value | Reference |
| VH032 (with tert-Butyl) | Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | [1] |
| VH101 (optimized, with tert-Butyl) | Isothermal Titration Calorimetry (ITC) | Kd | 44 nM | [1] |
| VHL Ligand with tert-Butyl | Surface Plasmon Resonance (SPR) | KD | 1.5 µM | [2] |
| VHL Ligand with cyclization of tert-leucine | Surface Plasmon Resonance (SPR) | KD | 15 µM | [2] |
| PROTAC with tert-leucine | Western Blot | SMARCA2 Degradation | High | [1] |
| PROTAC with methyl side chain (truncation) | Western Blot | SMARCA2 Degradation | Low | [1] |
| HDAC PROTAC (with tert-leucine) | Western Blot | DC50 (HDAC1) | 0.55 ± 0.18 µM | |
| HDAC PROTAC (with tert-leucine) | Western Blot | DC50 (HDAC3) | 0.53 ± 0.13 µM | |
| HDAC PROTAC (with tert-leucine) | Western Blot | Dmax (HDAC1) | >75% | |
| HDAC PROTAC (with tert-leucine) | Western Blot | Dmax (HDAC3) | >75% |
Note: This table summarizes representative data. For a comprehensive understanding, refer to the cited literature.
The data clearly indicates that modifications or truncation of the tert-Butyl group in VHL binders often leads to a significant loss of binding affinity and a corresponding decrease in the degradation potency of the resulting PROTACs.[1] For instance, replacing the tert-Butyl group with a smaller methyl group has been shown to be detrimental to degradation activity.[1]
The tert-Butyl Group in Cereblon (CRBN) E3 Ligase Binders
Cereblon (CRBN) is another widely used E3 ligase in TPD. Binders for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. While extensive SAR studies have been conducted on the phthalimide and glutarimide rings of these molecules, systematic investigations into the role of a tert-Butyl group on the CRBN binder itself are less prevalent in the public domain.
One notable example is the use of a tert-butoxycarbonyl (Boc) protecting group in the synthesis of CRBN-recruiting PROTACs. The "Thalidomide-piperazine-Boc" intermediate is a common building block. However, the piperazine-Boc linker is generally considered a modifiable handle for attaching the target-binding ligand and is not thought to significantly contribute to the intrinsic binding affinity for CRBN, which is primarily driven by the core thalidomide scaffold.
Further research is warranted to systematically explore the impact of incorporating tert-Butyl groups at various positions on CRBN binders to potentially enhance their binding affinity, selectivity, and degradation efficiency.
Key Signaling Pathways
VHL-HIF-1α Signaling Pathway
The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.
Caption: VHL-mediated degradation of HIF-1α under normoxic vs. hypoxic conditions.
CRBN-IKZF1/3 Signaling Pathway
The CRBN E3 ligase complex is famously hijacked by IMiDs to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.
References
A Technical Guide to Exploratory Studies on Novel Isoindolinone-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of recent exploratory studies into novel isoindolinone-based ligands for E3 ubiquitin ligases, with a primary focus on Cereblon (CRBN). The isoindolinone scaffold, a key component of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, serves as a foundational element for the rational design of new E3 ligase recruiters. These novel ligands are critical for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that directs the cellular ubiquitin-proteasome system to degrade specific proteins of interest.
This document details the synthesis of these novel ligands, presents quantitative data on their binding affinities and degradation efficiencies, and provides in-depth experimental protocols for their characterization. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.
Quantitative Data on Novel Isoindolinone-Based Ligands and Degraders
The development of novel isoindolinone-based ligands has led to a range of affinities for CRBN and varying efficacies when incorporated into PROTACs. The following tables summarize key quantitative data from recent studies, providing a comparative overview of these next-generation molecules.
Table 1: Binding Affinities of Novel Isoindolinone-Based Ligands to Cereblon (CRBN)
| Compound ID | Modification from Parent Molecule (e.g., Lenalidomide) | Binding Assay | IC50 (µM) | Reference |
| Pomalidomide | Reference | TR-FRET | 1.2 | [1] |
| Lenalidomide | Reference | TR-FRET | 1.5 | [1] |
| CC-220 | Novel Glutarimide Linkage | TR-FRET | 0.06 | [1] |
| YJ1b | Novel structural design with salt bridge interaction | TR-FRET | 0.206 | [2] |
| YJ2c | Analog of YJ1b | TR-FRET | 0.211 | [2] |
| YJ2h | Analog of YJ1b | TR-FRET | 0.282 | [2] |
Table 2: Degradation Efficacy of PROTACs Utilizing Novel Isoindolinone-Based Ligands
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cell lines | Not specified | >95 | [3] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 | Not specified | [1] |
| ARD-61 | Androgen Receptor (AR) | VCaP | 1.0 | Not specified | [4] |
| ARD-61 | Androgen Receptor (AR) | LNCaP | 7.2 | Not specified | [4] |
| Compound 68 (VHL-based) | EGFR L858R | H3255 | 3.3 | Not specified | [4] |
| Compound 69 (CRBN-based) | EGFR L858R | H3255 | 25 | Not specified | [4] |
| KT-413 | IRAK4 | PMBC | <0.01 | >50 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of novel isoindolinone-based E3 ligase ligands and their corresponding PROTACs.
Synthesis of a Novel Phenyl-Substituted Isoindolinone CRBN Ligand
This protocol describes a general method for the synthesis of novel isoindolinone derivatives, adapted from literature procedures.
Materials:
-
2-benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Appropriate alcohol (e.g., ethanol, 2-propanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA).
-
To this mixture, add chlorosulfonyl isocyanate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add the desired alcohol (e.g., ethanol for an ethyl ester derivative) to the reaction mixture and continue stirring for an additional 1 hour.
-
Remove the volatile components under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the novel isoindolinone derivative.[5]
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]
Determination of CRBN Binding Affinity using Fluorescence Polarization (FP) Competition Assay
This protocol outlines a competitive binding assay to determine the affinity of novel ligands for the CRBN E3 ligase.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled thalidomide analog (tracer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Test compounds (novel isoindolinone ligands) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: Prepare a working solution of the CRBN protein and the fluorescently-labeled thalidomide tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., pomalidomide).
-
Assay Plate Preparation: Add the serially diluted test compounds to the wells of the 384-well plate.
-
Reaction Initiation: Add the CRBN protein and fluorescent tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The fluorescence polarization values are converted to percent inhibition relative to the controls. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a four-parameter logistic equation.[6][7]
Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.[8]
Materials:
-
Human cell line expressing the target protein (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
PROTAC of interest dissolved in DMSO
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10]
-
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key concepts and workflows.
Signaling Pathways and Mechanisms
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a pivotal chemical entity in the field of targeted protein degradation. While not a therapeutic agent in itself, this molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it an essential building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its synthesis, its role in the mechanism of PROTAC-mediated protein degradation, and the experimental protocols for evaluating its function within a PROTAC construct.
Introduction: The Rise of Targeted Protein Degradation and the Role of Cereblon Ligands
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is crucial for commandeering the UPS. One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.
The discovery and optimization of potent and selective ligands for CRBN have been instrumental in advancing PROTAC technology. This compound has emerged as a valuable CRBN ligand due to its favorable binding affinity and synthetic tractability. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, key attributes for effective drug candidates. This guide focuses on the technical aspects of this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1242336-60-2 |
| Molecular Formula | C₁₃H₁₄F₃NO₂ |
| Molecular Weight | 273.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.
General Synthetic Scheme
The synthesis typically begins with a substituted benzoic acid derivative, which undergoes a series of transformations to construct the isoindolinone core. The key steps involve the formation of an N-tert-butyl amide followed by an intramolecular cyclization.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-Butyl)-4-(trifluoromethyl)benzamide
To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. tert-Butylamine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(tert-Butyl)-4-(trifluoromethyl)benzamide.
Step 2: Synthesis of 2-Formyl-N-(tert-butyl)-4-(trifluoromethyl)benzamide
N-(tert-Butyl)-4-(trifluoromethyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base such as sec-butyllithium (s-BuLi) (2.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound
The intermediate from Step 2 is dissolved in a protic solvent like methanol. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.
Mechanism of Action in a PROTAC Context
As a Cereblon ligand, this compound functions by recruiting the CRL4CRBN E3 ligase complex to a target protein of interest when incorporated into a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation involving a Cereblon ligand.
The binding of the isoindolinone moiety to Cereblon facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
Experimental Evaluation
The efficacy of this compound as a CRBN ligand is evaluated within the context of a fully assembled PROTAC. Key experiments are designed to assess its ability to bind to Cereblon and to induce the degradation of the target protein.
Cereblon Binding Assays
Quantitative binding affinity to Cereblon is a critical parameter. Several biophysical and biochemical assays can be employed for this purpose.
| Assay Type | Principle | Typical Readout |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the ligand to the protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Kd, n, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | Immobilized protein binds to the ligand in solution, causing a change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. | Kd, kon, koff |
| Fluorescence Polarization (FP) | A fluorescently labeled tracer ligand is displaced by the unlabeled test compound, resulting in a decrease in the polarization of the emitted light. | IC₅₀, Ki |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | A competitive binding assay where the test compound displaces a fluorescent tracer from a terbium-labeled antibody-protein complex, leading to a decrease in the FRET signal. | IC₅₀, Ki |
5.1.1. Experimental Protocol: TR-FRET Competitive Binding Assay
-
Reagents and Materials:
-
Recombinant human CRBN/DDB1 protein complex.
-
Biotinylated CRBN ligand tracer.
-
Terbium-conjugated streptavidin.
-
Fluorescently labeled anti-tag antibody (if using a tagged protein).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
Test compound (PROTAC or standalone ligand) serially diluted.
-
-
Procedure:
-
Add the CRBN/DDB1 complex to the wells of the microplate.
-
Add the serially diluted test compound.
-
Add the biotinylated tracer and terbium-conjugated streptavidin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Target Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
5.2.1. Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein of interest at an appropriate density.
-
Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
-
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blotting.
Conclusion
This compound represents a significant advancement in the development of chemical tools for targeted protein degradation. Its properties as a potent Cereblon ligand, combined with a synthetically accessible scaffold, have made it a valuable component in the design of novel PROTACs. The methodologies and experimental protocols detailed in this guide provide a framework for the synthesis, evaluation, and application of this important molecule in the pursuit of new therapeutics. As research in targeted protein degradation continues to expand, the utility of well-characterized building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation medicines.
Methodological & Application
synthesis of PROTACs using 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1] This document provides a detailed guide for the synthesis of PROTACs, with a focus on general methodologies that can be adapted for various targets and E3 ligases. While this guide addresses the synthesis of PROTACs broadly, it is important to note that specific protocols for the synthesis of PROTACs using 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one were not found in publicly available literature, suggesting it may be a novel or less-characterized E3 ligase ligand. The protocols and data presented herein are based on established chemistries for well-characterized E3 ligase ligands, such as those for Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[2]
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, offering a powerful approach to target proteins that have been traditionally considered "undruggable".[1][2]
The efficacy of a PROTAC is influenced by several factors, including the binding affinities of the ligands for their respective proteins, the length and composition of the linker, and the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
General Principles of PROTAC Synthesis
The synthesis of a PROTAC typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated in the final steps. The choice of synthetic route often depends on the functional groups available on the ligands and the desired linker chemistry.
A common strategy involves a convergent synthesis where the linker is functionalized at both ends to react with the POI and E3 ligase ligands. Common coupling reactions include amide bond formation, ether synthesis, and click chemistry.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The key steps are outlined in the signaling pathway diagram below.
Experimental Protocols
The following protocols are generalized examples for the synthesis of PROTACs and can be adapted based on the specific ligands and linkers used.
Protocol 1: Synthesis of a Linker-E3 Ligase Ligand Conjugate (Amide Coupling)
This protocol describes the coupling of a carboxylic acid-functionalized linker to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN).
Materials:
-
Amine-functionalized E3 Ligase Ligand (1.0 eq)
-
Carboxylic acid-functionalized linker (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand and the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.
Protocol 2: Final PROTAC Assembly (Amide Coupling)
This protocol describes the coupling of the linker-E3 ligase ligand conjugate (with a terminal carboxylic acid) to an amine-functionalized POI ligand.
Materials:
-
Amine-functionalized POI Ligand (1.0 eq)
-
Linker-E3 Ligase Ligand Conjugate (with terminal carboxylic acid) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the amine-functionalized POI ligand and the linker-E3 ligase ligand conjugate in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Characterization and Data Presentation
The synthesized PROTACs should be thoroughly characterized to confirm their identity, purity, and biological activity.
Table 1: Physicochemical and Biological Characterization of Synthesized PROTACs
| Parameter | Method | Example Data (for a hypothetical BRD4-targeting PROTAC) |
| Identity | HRMS, ¹H NMR, ¹³C NMR | Confirmed molecular weight and structure |
| Purity | Analytical HPLC | >95% |
| Binding Affinity (POI) | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Kd = 50 nM (for BRD4) |
| Binding Affinity (E3 Ligase) | ITC or SPR | Kd = 200 nM (for CRBN) |
| Cellular Degradation (DC50) | Western Blot or In-Cell ELISA | 25 nM in HEK293T cells |
| Maximum Degradation (Dmax) | Western Blot or In-Cell ELISA | >90% degradation at 100 nM |
Conclusion
References
- 1. Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | 2248396-23-6 | Benchchem [benchchem.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one into a Degrader Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the incorporation of a novel, hypothetical POI ligand, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one , into a degrader molecule targeting Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator and a validated target in various cancers. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known to interact with various protein classes, including kinases. For the purpose of these application notes, we will refer to this compound as "Isoindolinone-Ligand-1" .
Designing the Degrader Molecule
The design of a successful degrader requires careful consideration of the POI ligand, the E3 ligase ligand, and the linker.
1.1. POI Ligand: Isoindolinone-Ligand-1
-
Rationale for Selection: Isoindolinone-Ligand-1 contains the isoindolin-1-one core, a scaffold present in numerous bioactive compounds, including kinase inhibitors. Its structural features, including the trifluoromethyl group, may contribute to potent and selective binding to the ATP-binding pocket of CDK9.
-
Attachment Point: The hydroxyl group at the 3-position of the isoindolinone ring is a suitable attachment point for the linker. This position is often solvent-exposed in ligand-protein complexes, minimizing disruption of the binding interaction.
1.2. E3 Ligase Ligand: Pomalidomide
-
Rationale for Selection: Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, one of the most widely and successfully used E3 ligases in PROTAC development.[1][][3][4] Pomalidomide-based PROTACs have demonstrated robust degradation of various target proteins.
-
Attachment Point: The 4-amino group of the phthalimide ring of pomalidomide is a common and effective attachment point for the linker.
1.3. Linker Strategy
-
Composition: A polyethylene glycol (PEG) and alkyl-based linker is chosen for its flexibility and ability to modulate physicochemical properties such as solubility and cell permeability.
-
Length: A range of linker lengths should be synthesized and tested to empirically determine the optimal distance between CDK9 and CRBN for efficient ternary complex formation and subsequent degradation.
A schematic of the proposed degrader, herein named "CDK9-Degrader-1" , is shown below:
Caption: Schematic of CDK9-Degrader-1.
Signaling Pathway and Mechanism of Action
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 promotes transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes like MYC.[5][6][7][8] Degradation of CDK9 is expected to downregulate the expression of these pro-survival genes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of CDK9-Degrader-1.
Experimental Protocols
The following protocols outline the key steps for the synthesis, characterization, and biological evaluation of CDK9-Degrader-1.
Synthesis of CDK9-Degrader-1
A modular synthetic approach is proposed, starting with the synthesis of the linker, followed by sequential coupling to Isoindolinone-Ligand-1 and pomalidomide.
Caption: Synthetic workflow for CDK9-Degrader-1.
Protocol:
-
Linker Synthesis: Synthesize a series of PEG/alkyl linkers of varying lengths with orthogonal functional groups at each end (e.g., a protected amine and a carboxylic acid).
-
Coupling to Isoindolinone-Ligand-1: Deprotect the appropriate end of the linker and couple it to the 3-hydroxy group of Isoindolinone-Ligand-1 via an ether or ester linkage. Standard coupling conditions (e.g., Mitsunobu reaction or DCC/DMAP coupling) can be employed.
-
Coupling to Pomalidomide: Deprotect the remaining end of the linker and couple it to the 4-amino group of pomalidomide via an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification and Characterization: Purify the final degrader molecule using reverse-phase HPLC. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biophysical and Biochemical Assays
3.2.1. Target Engagement: Surface Plasmon Resonance (SPR)
This assay will determine the binding affinity of Isoindolinone-Ligand-1 and CDK9-Degrader-1 to CDK9.
-
Chip Preparation: Covalently immobilize recombinant human CDK9 protein onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Inject a series of concentrations of Isoindolinone-Ligand-1 and CDK9-Degrader-1 over the sensor surface.
-
Data Analysis: Measure the association (ka) and dissociation (kd) rates. Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
3.2.2. Ternary Complex Formation: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay will confirm the formation of the CDK9-Degrader-1-CRBN ternary complex.[14][15][16][17][18]
Protocol:
-
Reagent Preparation: Label recombinant CDK9 with a FRET donor (e.g., terbium cryptate-conjugated anti-tag antibody) and recombinant CRBN/DDB1 complex with a FRET acceptor (e.g., d2-conjugated anti-tag antibody).
-
Assay: In a microplate, incubate the labeled proteins with a serial dilution of CDK9-Degrader-1.
-
Measurement: Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor, confirming ternary complex formation.
Cellular Assays
3.3.1. Protein Degradation: Western Blotting
This assay will quantify the degradation of CDK9 in cells treated with CDK9-Degrader-1.[19][20][21][22]
Protocol:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., a leukemia or breast cancer cell line with known CDK9 dependency) with increasing concentrations of CDK9-Degrader-1 for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the extent of CDK9 degradation.
3.3.2. Cellular Viability Assay
This assay will assess the functional consequence of CDK9 degradation on cell proliferation.[23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of CDK9-Degrader-1 for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the degrader concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.
Table 1: Biophysical and Biochemical Characterization
| Compound | Target | Binding Affinity (KD, nM) (SPR) | Ternary Complex Formation (TR-FRET EC50, nM) |
| Isoindolinone-Ligand-1 | CDK9 | Expected low nM | N/A |
| CDK9-Degrader-1 | CDK9 | Expected low to mid nM | Expected low to mid nM |
| Pomalidomide | CRBN | Known low µM | N/A |
Table 2: Cellular Activity
| Compound | Cell Line | CDK9 Degradation (DC50, nM) | Max Degradation (Dmax, %) | Anti-proliferative Activity (IC50, nM) |
| CDK9-Degrader-1 | e.g., MV4-11 | Expected low nM | >90% | Expected low nM |
| Isoindolinone-Ligand-1 | e.g., MV4-11 | No degradation | 0% | Expected mid to high nM |
| Pomalidomide | e.g., MV4-11 | No degradation | 0% | Expected µM range |
Conclusion
These application notes and protocols provide a comprehensive framework for the design, synthesis, and evaluation of a novel degrader molecule incorporating this compound as a CDK9 ligand. By systematically following these experimental procedures, researchers can effectively assess the potential of this and similar compounds as targeted protein degraders for therapeutic development. The modular nature of the synthetic and evaluation workflows allows for the facile exploration of different linkers and E3 ligase ligands to optimize degrader potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 14. benchchem.com [benchchem.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad.com [bio-rad.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Linker Strategies in 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one moiety serves as a potent ligand for the Cereblon (CRBN) E3 ligase, a widely exploited E3 ligase in PROTAC design.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall selectivity, solubility, and cell permeability.[5][6] A systematic exploration of linker architecture—varying its length, composition, and attachment points—is therefore essential for the rational design and optimization of potent and selective protein degraders.[]
These application notes provide a comprehensive overview of linker strategies for the development of this compound-based PROTACs. This document includes detailed experimental protocols for the synthesis, characterization, and biological evaluation of these novel therapeutic agents.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
References
Application Notes and Protocols for the Conjugation of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is a synthetic compound with potential applications in drug development, particularly as a payload in antibody-drug conjugates (ADCs). Its trifluoromethyl group can enhance metabolic stability and cell permeability, while the hydroxyl group provides a key functional handle for conjugation to targeting moieties such as monoclonal antibodies. This document outlines a detailed experimental protocol for the conjugation of this molecule to a protein, exemplified by a monoclonal antibody, through a two-step process involving the activation of the hydroxyl group and subsequent conjugation via a suitable linker.
The described methodology is based on established bioconjugation principles and is intended to serve as a comprehensive guide for researchers. It covers the synthesis of an activated payload-linker, its conjugation to a protein, and the subsequent purification and characterization of the resulting conjugate.
Experimental Protocols
This protocol is divided into three main sections:
-
Synthesis of an Activated Payload-Linker: Activation of the hydroxyl group of this compound and attachment of a heterobifunctional linker.
-
Conjugation to a Monoclonal Antibody: Covalent attachment of the activated payload-linker to the lysine residues of a monoclonal antibody.
-
Purification and Characterization of the Antibody-Drug Conjugate (ADC): Isolation and analysis of the final conjugate.
Part 1: Synthesis of an Activated Payload-Linker
This part of the protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of the payload, which can then be used for conjugation to primary amines on a protein. This involves a two-step reaction: first, the hydroxyl group of the payload is reacted with a linker containing a carboxylic acid, and second, the carboxylic acid is activated to an NHS ester.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Succinic anhydride
-
Pyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Step 1a: Synthesis of the Carboxylic Acid-Payload Derivative
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add succinic anhydride (1.2 equivalents) and pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the carboxylic acid-payload derivative.
-
-
Step 1b: Activation to an NHS Ester
-
Dissolve the carboxylic acid-payload derivative (1 equivalent) in anhydrous DCM.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude payload-linker-NHS ester. This can be used in the next step without further purification.
-
Part 2: Conjugation to a Monoclonal Antibody
This section details the conjugation of the payload-linker-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-Linker-NHS ester (from Part 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Dissolve the payload-linker-NHS ester in a minimal amount of anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the payload-linker-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
Part 3: Purification and Characterization of the ADC
This final section describes the purification of the ADC and its characterization to determine key parameters.
Materials:
-
Crude ADC solution (from Part 2)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis spectrophotometer
-
Mass spectrometer (for intact mass analysis)
Procedure:
-
Purification:
-
Purify the ADC from unconjugated payload-linker and other small molecules using a desalting column followed by SEC.
-
For separation of ADC species with different drug-to-antibody ratios (DARs), perform HIC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, use HIC to resolve and quantify different DAR species.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC.
-
Intact Mass Analysis: Confirm the successful conjugation and determine the distribution of DAR species by mass spectrometry.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the described conjugation protocol. These values are illustrative and may require optimization for specific applications.
Table 1: Reaction Conditions and Yields for Payload-Linker Synthesis
| Step | Reactant Ratios (Payload:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a: Carboxylic Acid Formation | 1 : 1.2 (Succinic Anhydride) | DMF | 25 | 16 | 85 |
| 1b: NHS Ester Activation | 1 : 1.1 (NHS) : 1.1 (DCC) | DCM | 25 | 5 | >90 (crude) |
Table 2: Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Payload-Linker Molar Excess | 8-fold |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | 25°C |
| Reaction Time | 2 hours |
| Final DMSO Concentration | 5% (v/v) |
Table 3: Characterization of the Purified ADC
| Parameter | Method | Result |
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Purity (Monomer) | SEC | >98% |
| Aggregation | SEC | <2% |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the conjugation of this compound.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.
Application Notes and Protocols for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system, to selectively eliminate proteins of interest. At the heart of many TPD strategies are E3 ubiquitin ligases, which are responsible for tagging target proteins with ubiquitin for subsequent degradation.
One of the most exploited E3 ligases in TPD is Cereblon (CRBN). Small molecules known as CRBN modulators can bind to CRBN and alter its substrate specificity, inducing the degradation of "neosubstrates." The compound 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is a novel CRBN modulator designed for applications in targeted protein degradation. It serves as a potent E3 ligase ligand, acting as a "molecular glue" to facilitate the interaction between CRBN and a target protein, leading to the protein's ubiquitination and degradation. This molecule can be used independently to degrade specific neosubstrates or incorporated as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a comprehensive overview of the utility of this compound in TPD research, including its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
This compound functions by binding to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event induces a conformational change in the substrate-binding pocket of CRBN, creating a new surface that can recognize and bind to specific "neosubstrate" proteins that would not normally interact with the ligase. Once a ternary complex is formed between the CRBN modulator, CRBN, and the neosubstrate, the E3 ligase machinery catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.
Designing a PROTAC with a Trifluoromethyl Isoindolinone Warhead: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document provides detailed application notes and protocols for the design and evaluation of PROTACs featuring a trifluoromethyl isoindolinone warhead for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
The isoindolinone scaffold, found in immunomodulatory drugs (IMiDs) like pomalidomide and lenalidomide, is a well-established binder of CRBN.[3] The incorporation of a trifluoromethyl group can offer advantages such as improved metabolic stability and enhanced binding affinity. These notes will guide researchers through the synthesis of a trifluoromethyl isoindolinone E3 ligase ligand, its incorporation into a PROTAC, and the subsequent biological evaluation of the resulting degrader.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] In the context of a trifluoromethyl isoindolinone-based PROTAC, the CRBN E3 ligase is recruited. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.
Experimental Workflow Overview
The development and evaluation of a novel PROTAC follows a systematic workflow, from synthesis to comprehensive biological characterization.
Caption: General experimental workflow for PROTAC development.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5][6] The following tables provide representative data for hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Ikaros Family Zinc Finger 1 (IKZF1) using a trifluoromethyl isoindolinone warhead.
Table 1: Degradation of BRD4 by Trifluoromethyl Isoindolinone PROTACs
| PROTAC ID | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| TF-BRD4-01 | PEG3 | HEK293 | 15 | >90 |
| TF-BRD4-02 | Alkyl C4 | MV4-11 | 8 | >95 |
| TF-BRD4-03 | PEG5 | HEK293 | 25 | >85 |
| TF-BRD4-04 | Alkyl C6 | MV4-11 | 12 | >90 |
Table 2: Degradation of IKZF1 by Trifluoromethyl Isoindolinone PROTACs
| PROTAC ID | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| TF-IKZF1-01 | PEG3 | MM.1S | 2.5 | >98 |
| TF-IKZF1-02 | Alkyl C4 | MM.1S | 5.1 | >95 |
| TF-IKZF1-03 | PEG5 | MM.1S | 8.9 | >90 |
| TF-IKZF1-04 | Alkyl C6 | MM.1S | 10.2 | >92 |
Experimental Protocols
Protocol 1: Synthesis of a Trifluoromethyl Isoindolinone CRBN Ligand with a Linker Attachment Point
This protocol describes a plausible synthetic route for a trifluoromethyl isoindolinone ligand functionalized with a terminal alkyne for subsequent conjugation to a POI ligand via click chemistry.
Materials:
-
3-Nitro-5-(trifluoromethyl)phthalic acid
-
Ammonia solution
-
Thionyl chloride
-
Propargylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 3-Nitro-5-(trifluoromethyl)phthalimide:
-
To a solution of 3-nitro-5-(trifluoromethyl)phthalic acid in DMF, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonia solution and stir for an additional 1 hour.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 3-nitro-5-(trifluoromethyl)phthalimide.
-
-
N-Alkylation with Propargylamine:
-
To a solution of 3-nitro-5-(trifluoromethyl)phthalimide in DMF, add propargylamine and triethylamine.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 2-(prop-2-yn-1-yl)-3-nitro-5-(trifluoromethyl)isoindoline-1,3-dione.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from the previous step in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Reflux the mixture for 3 hours.
-
Filter the hot reaction mixture through celite and wash with hot ethanol.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to yield 4-amino-2-(prop-2-yn-1-yl)-5-(trifluoromethyl)isoindoline-1,3-dione.
-
-
Formation of the Glutarimide Ring:
-
To a solution of the amino-isoindolinone in acetic acid, add 2,6-dioxopiperidine-3-carbaldehyde.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify by recrystallization or silica gel chromatography to obtain the final trifluoromethyl isoindolinone CRBN ligand with a terminal alkyne.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated target ubiquitination.[4]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant POI (e.g., BRD4 or IKZF1)
-
Biotinylated ubiquitin
-
ATP
-
Trifluoromethyl isoindolinone PROTAC
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
SDS-PAGE gels, PVDF membrane, and Western blotting reagents
-
Anti-ubiquitin antibody or streptavidin-HRP
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN E3 ligase complex, POI, and biotinylated ubiquitin in the assay buffer.
-
Add the trifluoromethyl isoindolinone PROTAC at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the reaction mixture at 37 °C for 1-2 hours to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitination antibody or streptavidin-HRP to detect ubiquitinated POI.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[7]
Materials:
-
Stable cell line co-expressing the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
White, opaque 96-well plates
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Trifluoromethyl isoindolinone PROTAC
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, opaque 96-well plate and allow them to adhere.
-
Add the HaloTag® ligand to label the CRBN fusion protein and incubate according to the manufacturer's protocol.
-
-
PROTAC Treatment:
-
Add a serial dilution of the trifluoromethyl isoindolinone PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the luminescence at the donor (NanoLuc®) and acceptor (HaloTag®) emission wavelengths using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
-
Protocol 4: Protein Degradation Assay (HiBiT Assay)
The HiBiT assay provides a sensitive and quantitative method for measuring the degradation of a target protein at endogenous levels.[8][9]
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag inserted at the endogenous locus of the POI (e.g., BRD4 or IKZF1).[4]
-
White, opaque 96- or 384-well assay plates.
-
Trifluoromethyl isoindolinone PROTAC.
-
Nano-Glo® HiBiT Lytic Detection System.[9]
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a white, opaque assay plate and allow them to adhere.
-
Treat the cells with a serial dilution of the trifluoromethyl isoindolinone PROTAC for a specified period (e.g., 24 hours).
-
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the detection reagent to each well to lyse the cells and provide the LgBiT protein and substrate.
-
Incubate on a plate shaker to ensure complete lysis and signal stabilization.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
-
Signaling Pathways Modulated by Target Degradation
BRD4 Degradation
BRD4 is a key transcriptional coactivator that plays a critical role in the expression of various oncogenes, including c-MYC.[10] Degradation of BRD4 leads to the downregulation of these target genes, resulting in anti-proliferative effects. Additionally, BRD4 is involved in DNA damage repair and NF-κB signaling.[10][11]
Caption: Downstream effects of BRD4 degradation.
IKZF1 Degradation
IKZF1 (Ikaros) is a transcription factor essential for lymphoid development. In multiple myeloma, IKZF1 is a critical survival factor, and its degradation leads to the downregulation of oncogenes like c-MYC and IRF4, ultimately inducing apoptosis.[12][13]
Caption: Downstream effects of IKZF1 degradation in multiple myeloma.
Conclusion
The design and development of PROTACs with novel E3 ligase warheads, such as the trifluoromethyl isoindolinone, represent a promising avenue for expanding the druggable proteome. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of such degraders. By systematically assessing ternary complex formation, ubiquitination, and protein degradation, researchers can effectively optimize the potency and selectivity of their PROTAC candidates. The visualization of the underlying signaling pathways further aids in understanding the mechanism of action and the potential therapeutic implications of these innovative molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endogenous Tagging Strategies for Accelerated Target Validation and Detection | AIChE [proceedings.aiche.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays for PROTACs containing 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
Topic: Cell-Based Assays for PROTACs Containing 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[1][3] This document focuses on PROTACs that utilize a derivative of thalidomide, specifically this compound, to engage the Cereblon (CRBN) E3 ubiquitin ligase.
CRBN is a widely expressed E3 ligase, making CRBN-based PROTACs broadly applicable for degrading a multitude of target proteins implicated in various diseases.[] The efficacy of a PROTAC is not merely dependent on its binding affinity but on a complex series of intracellular events including cell permeability, ternary complex formation, ubiquitination, and ultimately, degradation of the target.[2][5] Therefore, a suite of robust cell-based assays is essential to characterize the activity and guide the optimization of these novel degraders.
These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of PROTACs containing the this compound moiety.
Mechanism of Action: CRBN-Based PROTACs
CRBN-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This initiates a four-step process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a key POI-PROTAC-CRBN ternary complex inside the cell.[3][6]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[3]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2][3][7]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[3]
General Experimental Workflow
The characterization of a novel PROTAC follows a logical progression of assays to confirm its mechanism of action and quantify its efficacy. A typical workflow moves from target engagement and degradation to downstream functional consequences.
Key Cell-Based Assays and Protocols
Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC leads to a reduction in the total cellular levels of the target protein.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293, or a cancer cell line endogenously expressing the POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is 1 nM to 10 µM. Also include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions. Incubate for a desired period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream phenotypic effect of target protein degradation, such as anti-proliferative activity or cytotoxicity.[7] It measures ATP levels, which correlate with the number of metabolically active cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the biological function of the POI (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the relative luminescence units (RLU) of treated wells to the vehicle control wells. Plot the percentage of viability against the log of PROTAC concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ or GI₅₀ value.
Cellular Target Engagement Assay (NanoBRET™)
This live-cell assay confirms that the PROTAC can enter the cell and bind to its intended targets, CRBN and the POI.[8][9] It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer or PROTAC (acceptor).[5][9]
Protocol (Example for CRBN Engagement):
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing a CRBN-NanoLuc® fusion protein.
-
Cell Seeding: Seed the cells in a white, 96-well plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the unlabeled PROTAC compound.
-
To the wells, add the PROTAC dilutions followed by a fixed, low concentration of a fluorescent CRBN tracer (the acceptor).
-
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The unlabeled PROTAC will compete with the fluorescent tracer for binding to CRBN-NanoLuc®, leading to a decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value, which reflects the target engagement potency in living cells.[9] A similar protocol can be adapted for the POI by using a POI-NanoLuc® fusion and a relevant tracer.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison between different PROTAC compounds.
Table 1: Degradation and Viability Data for Hypothetical CRBN-Based PROTACs
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Viability IC₅₀ (nM) |
| PROTAC-A | POI-1 | Cancer Line X | 15 | 95 | 25 |
| PROTAC-B | POI-1 | Cancer Line X | 50 | 85 | 80 |
| PROTAC-C (Negative Control) | POI-1 | Cancer Line X | >10,000 | <10 | >10,000 |
| PROTAC-D | POI-1 | Normal Line Y | 250 | 70 | >5,000 |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
-
IC₅₀: Half-maximal inhibitory concentration for cell viability.
Table 2: Target Engagement Data for Hypothetical CRBN-Based PROTACs
| Compound ID | Target Engagement IC₅₀ (nM) (Live Cells) |
| POI-1 (NanoBRET™) | CRBN (NanoBRET™) |
| PROTAC-A | 30 |
| PROTAC-B | 85 |
| PROTAC-C (Negative Control) | >10,000 |
Conclusion
The successful development of PROTACs containing the this compound warhead requires a multi-faceted approach to cellular characterization. The protocols outlined in these notes provide a robust framework for assessing protein degradation, downstream cellular effects, and direct target engagement in a physiologically relevant context. By systematically applying these assays—from Western blotting and viability measurements to advanced live-cell techniques like NanoBRET™—researchers can effectively determine structure-activity relationships, confirm the mechanism of action, and identify promising candidates for further therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Purification of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one and its derivatives. The methodologies outlined below are based on established chemical principles and common practices in organic synthesis and medicinal chemistry.
Introduction
This compound derivatives are a class of compounds with significant potential in drug discovery. The presence of a chiral center at the C3 position, a bulky tert-butyl group, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group presents unique challenges and opportunities for purification. Achieving high purity is critical for accurate biological evaluation and downstream applications. These notes provide guidance on chromatographic and recrystallization techniques tailored for this class of molecules.
Purification Strategies
The primary methods for purifying these isoindolinone derivatives are column chromatography and recrystallization. For chiral derivatives, specialized chiral chromatography or classical resolution techniques are necessary.
Chromatographic Purification
Column chromatography is a versatile technique for separating the target compound from reaction byproducts and unreacted starting materials.[1][2] The choice of stationary and mobile phases is crucial for achieving good separation.
Normal-Phase Chromatography: This is often the first-line approach for the purification of moderately polar organic compounds.
Reverse-Phase Chromatography: This technique is suitable for compounds that are highly polar or when normal-phase chromatography fails to provide adequate separation.
Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are employed. The selection of the appropriate chiral column and mobile phase is often empirical and requires screening.[3][4]
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.[5][6] The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5] The presence of the trifluoromethyl group may influence solvent selection.[7]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Chromatography Type | Stationary Phase | Recommended Eluent System (v/v) | Target Compound Rf | Notes |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1 gradient)[8] | 0.2 - 0.4 | Adjust gradient based on TLC analysis. |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | 0.2 - 0.4 | For more polar derivatives. |
| Reverse-Phase | C18 Silica | Water / Acetonitrile + 0.1% Formic Acid[9] | N/A | Gradient elution is typically used. |
| Chiral | Chiralpak® IA/IB/IC, etc. | Hexane / Isopropanol (e.g., 9:1 to 8:2)[3] | N/A | Requires screening of different chiral columns and mobile phases. |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Compound Polarity | Procedure |
| Single Solvent | Moderately Polar | Dissolve in minimum hot solvent (e.g., Ethanol, Isopropanol), cool slowly.[5] |
| Solvent/Anti-Solvent | Polar | Dissolve in a good solvent (e.g., Dichloromethane, Ethyl Acetate), add anti-solvent (e.g., Hexane, Heptane) until cloudy, then warm to clarify and cool slowly.[10] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel or wet pack using the initial eluent mixture (e.g., 95:5 Hexane/Ethyl Acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
System Preparation: Equilibrate the chiral column (e.g., Chiralpak® IA) with the mobile phase (e.g., 90:10 Hexane/Isopropanol) at a constant flow rate.[3]
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the separated enantiomers.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.[5][11]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper.[6][11]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for isoindolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]
- 4. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. youtube.com [youtube.com]
methodology for assessing ternary complex formation with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Methodology for Assessing Ternary Complex Formation with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one-Based Molecules
Introduction
The formation of a stable ternary complex, consisting of a target protein, a small molecule, and a third protein (often an E3 ubiquitin ligase), is the cornerstone of targeted protein degradation (TPD) via technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues. The molecule this compound is a chemical scaffold that can be incorporated into larger molecules designed to induce such ternary complexes. This document provides detailed application notes and protocols for a suite of biophysical and structural methods to characterize the formation, stability, and kinetics of these critical ternary complexes.
Accurate assessment of ternary complex formation is crucial for the successful design and optimization of potent and selective protein degraders.[][2] The methodologies outlined herein cover a range of techniques from high-throughput screening assays to in-depth biophysical and structural characterization.
I. Biochemical and Biophysical Assays for Ternary Complex Characterization
A variety of in vitro assays can be employed to detect and quantify the formation of a ternary complex. The choice of assay often depends on the specific requirements of the study, such as throughput, the need for kinetic data, or the availability of reagents.
Proximity-Based Assays: AlphaLISA and TR-FRET
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly sensitive, bead-based and solution-based assays, respectively, ideal for high-throughput screening and determination of ternary complex formation.[3][4][5]
Principle of AlphaLISA: This assay utilizes donor and acceptor beads that are coated with antibodies or affinity tags specific to the proteins of interest (e.g., the target protein and the E3 ligase).[6] When a ternary complex is formed through the action of the small molecule, the beads are brought into close proximity. Upon excitation of the donor bead, a cascade of chemical reactions generates a strong luminescent signal from the acceptor bead.[6]
Principle of TR-FRET: This technique relies on the transfer of energy between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., a fluorescent protein or dye) when they are in close proximity.[3][7] One protein is labeled with the donor and the other with the acceptor. Ternary complex formation brings the fluorophores together, resulting in a FRET signal.[3][7]
Experimental Workflow for Proximity-Based Assays
Caption: Workflow for AlphaLISA/TR-FRET ternary complex assays.
Protocol for AlphaLISA Ternary Complex Assay
-
Reagent Preparation:
-
Reconstitute tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged CRBN-DDB1) in the recommended assay buffer.[8]
-
Prepare a serial dilution of the this compound-based molecule.
-
Prepare a mixture of anti-tag AlphaLISA acceptor beads and donor beads in the dark.
-
-
Assay Procedure:
-
In a 384-well microplate, add the target protein, E3 ligase, and the small molecule at various concentrations.[8]
-
Include controls such as no small molecule, and each protein partner alone with the small molecule.[8]
-
Incubate the plate to allow for ternary complex formation.[8]
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the signal against the log of the small molecule concentration to generate a bell-shaped curve, from which the potency (EC50) and the "hook effect" can be determined.[9]
-
Data Presentation: AlphaLISA/TR-FRET
| Compound | Target Protein | E3 Ligase | EC50 (nM) | Max Signal | Hook Point (µM) |
| Molecule A | Protein X | CRBN | 50 | 150,000 | 10 |
| Molecule B | Protein X | CRBN | 200 | 100,000 | > 25 |
| Control | Protein X | CRBN | >10,000 | 5,000 | N/A |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including the association (k_on) and dissociation (k_off) rates of binary and ternary complexes.[10][11][12][13] This allows for the determination of binding affinity (K_D) and the stability of the complex.[12][14]
Principle of SPR: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip.[12] A solution containing the small molecule and the target protein is then flowed over the chip. The formation of the ternary complex on the sensor surface causes a change in the refractive index, which is detected in real-time.[10]
Experimental Workflow for SPR
Caption: Workflow for SPR-based ternary complex analysis.
Protocol for SPR Ternary Complex Analysis
-
Immobilization:
-
Immobilize the E3 ligase onto a suitable sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound-based molecule over the immobilized E3 ligase to determine the binary K_D.
-
Similarly, determine the binary K_D of the target protein for the small molecule in a separate experiment.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a serial dilution of the small molecule over the immobilized E3 ligase.
-
Alternatively, pre-saturate the small molecule with the target protein before injection.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (α), which is the ratio of the binary K_D to the ternary K_D. An α > 1 indicates positive cooperativity.[8]
-
Data Presentation: SPR
| Interaction | k_on (1/Ms) | k_off (1/s) | K_D (nM) | Cooperativity (α) |
| Molecule A + E3 Ligase | 1.2 x 10^5 | 0.05 | 417 | N/A |
| Molecule A + Target Protein | 2.5 x 10^5 | 0.1 | 400 | N/A |
| Ternary Complex | 5.8 x 10^5 | 0.02 | 34.5 | 11.6 |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including K_D, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][15][16]
Principle of ITC: A solution of one component (e.g., the small molecule) is titrated into a solution of the other binding partner(s) in the calorimeter cell. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the thermodynamic parameters can be determined.[15]
Protocol for ITC Ternary Complex Analysis
-
Sample Preparation:
-
Dialyze all proteins and the small molecule in the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
Titrate the small molecule into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate the small molecule into the target protein solution.
-
-
Ternary Titration:
-
Titrate the small molecule into a solution containing a mixture of the E3 ligase and the target protein.
-
Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the small molecule.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.
-
Global fitting of multiple titrations can provide more robust results.[15]
-
Data Presentation: ITC
| Titration | K_D (nM) | n (stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Molecule A into E3 Ligase | 500 | 1.05 | -8.5 | -2.1 |
| Molecule A into Target Protein | 450 | 0.98 | -7.9 | -2.9 |
| Molecule A into E3 + Target | 40 | 1.02 | -12.3 | -4.5 |
II. Structural Biology Methods
Structural biology techniques provide high-resolution information on the atomic interactions within the ternary complex, which is invaluable for structure-based drug design.
X-ray Crystallography
X-ray crystallography can provide a static, high-resolution snapshot of the ternary complex, revealing the precise binding modes of the small molecule and the protein-protein interactions it induces.[17][18][19]
Principle of X-ray Crystallography: A purified and crystallized ternary complex is irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined.[19]
Caption: Ubiquitin-proteasome pathway for targeted protein degradation.
Conclusion
The methodologies described in these application notes provide a comprehensive toolkit for the detailed characterization of ternary complexes induced by molecules such as those derived from this compound. A multi-faceted approach, combining high-throughput screening, detailed biophysical analysis, and high-resolution structural studies, is essential for advancing the development of novel therapeutics based on targeted protein degradation.
References
- 2. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. researchgate.net [researchgate.net]
- 18. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one and facing challenges with its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor solubility of this compound?
A1: When dealing with a sparingly soluble compound like this compound, a systematic approach is recommended. The initial steps should involve characterizing the compound's physicochemical properties and then exploring simple formulation strategies. This includes determining the pKa to understand its ionization behavior, followed by assessing the impact of pH and the use of common co-solvents on its solubility.
Q2: How does pH adjustment influence the solubility of this compound?
A2: The solubility of ionizable compounds is significantly affected by pH. For this compound, which contains a hydroxyl group, its ionization state will change with pH. It is crucial to determine the pKa of the molecule. If the compound is acidic, its solubility will increase in basic conditions (pH > pKa). Conversely, if it behaves as a basic compound, its solubility will be higher in acidic conditions (pH < pKa). Creating a pH-solubility profile is a fundamental step in preformulation studies.
Q3: What are common co-solvents that can be used to improve the solubility of this isoindolinone derivative?
A3: Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). The selection and concentration of a co-solvent should be carefully considered based on the desired application and potential toxicity.
Troubleshooting Guide
Issue: Compound precipitates out of solution during in vitro assays.
Possible Cause 1: Low Aqueous Solubility The intrinsic aqueous solubility of this compound may be insufficient for the desired concentration in the assay medium.
Troubleshooting Steps:
-
Determine the Kinetic and Thermodynamic Solubility: Perform solubility assessments in the specific assay buffer.
-
Utilize Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
-
pH Modification: Adjust the pH of the assay buffer, if permissible for the experiment, to a range where the compound is more soluble.
Possible Cause 2: Common Ion Effect If the assay buffer contains ions that can form a less soluble salt with the compound, it can lead to precipitation.
Troubleshooting Steps:
-
Analyze Buffer Composition: Review the components of the assay buffer.
-
Buffer Exchange: If possible, switch to a buffer system that does not contain the problematic ions.
Issue: Inconsistent results in animal studies due to poor bioavailability.
Possible Cause: Poor Dissolution and/or Absorption In Vivo The low aqueous solubility of the compound can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption.
Troubleshooting Steps:
-
Formulation Development: Explore advanced formulation strategies to enhance solubility and dissolution rate. These can include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of poorly soluble compounds by presenting the drug in a solubilized state.
-
Nanoparticle Engineering: Reducing the particle size of the compound to the nanoscale can increase the surface area for dissolution.
-
Data Presentation
Table 1: Solubility of a Model Isoindolinone Derivative in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| pH 7.4 Buffer | 25 | 0.02 |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 25.8 |
| PEG 400 | 25 | 40.5 |
| DMSO | 25 | > 100 |
Note: This table presents hypothetical data for a structurally similar compound to illustrate the potential impact of different solvents.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.
-
Quantification: Withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value.
Visualizations
Caption: A workflow for troubleshooting and improving the solubility of a poorly soluble compound.
Caption: A hypothetical signaling pathway for the compound's mechanism of action.
Technical Support Center: Synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My starting materials, 4-(trifluoromethyl)phthalic anhydride and tert-butylamine, are not reacting to form the intermediate phthalic acid monoamide. What could be the issue?
A1: Incomplete reaction or failure to form the phthalic acid monoamide intermediate can be due to several factors:
-
Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature. While the initial reaction is often done at room temperature, gentle heating might be necessary to drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Reagent Purity: Verify the purity of both 4-(trifluoromethyl)phthalic anhydride and tert-butylamine. Impurities can inhibit the reaction.
-
Steric Hindrance: The tert-butyl group is bulky, which can slow down the reaction rate. Consider extending the reaction time.
Q2: I am observing low yields during the reductive cyclization of the intermediate N-tert-butyl-4-(trifluoromethyl)phthalamic acid to the final product. How can I improve the yield?
A2: Low yields in the reductive cyclization step are a common challenge. Here are some troubleshooting steps:
-
Reducing Agent: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) is a common choice for this transformation.[1][2] Ensure it is added portion-wise to control the reaction rate and temperature. The freshness of the NaBH₄ is also important, as it can degrade over time.
-
pH Control: The pH of the reaction mixture can significantly impact the cyclization. Maintaining a slightly acidic to neutral pH is often optimal.
-
Temperature Management: The reduction is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions.[3] Allowing the reaction to warm to room temperature too quickly can lead to the formation of byproducts.
-
Work-up Procedure: The work-up procedure should be carefully executed to avoid decomposition of the product. Acidification should be done cautiously, and extraction should be performed promptly with a suitable organic solvent.
Q3: I am seeing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions?
A3: The formation of byproducts can be attributed to several side reactions:
-
Over-reduction: The carbonyl group of the isoindolinone can be further reduced to an alcohol. To avoid this, use a milder reducing agent or carefully control the stoichiometry of the reducing agent and the reaction temperature.
-
Dehydration: The 3-hydroxy group can be eliminated to form an enamine, which may then tautomerize or react further. This is more likely to occur under harsh acidic or basic conditions during work-up.
-
Incomplete Cyclization: The intermediate amic acid may not fully cyclize, leading to its presence in the final product mixture. Ensure sufficient reaction time and optimal conditions for the cyclization step.
Q4: The purification of the final product by column chromatography is proving difficult. Are there alternative purification methods?
A4: If column chromatography is challenging, consider these alternatives:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[4]
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common and effective method involves a two-step process:
-
Amidation: Reaction of 4-(trifluoromethyl)phthalic anhydride with tert-butylamine to form the intermediate N-tert-butyl-4-(trifluoromethyl)phthalamic acid.
-
Reductive Cyclization: The intermediate phthalamic acid is then treated with a reducing agent, such as sodium borohydride, to induce cyclization and form the desired 3-hydroxyisoindolinone.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other methods for synthesizing substituted isoindolinones have been reported in the literature. These include palladium-catalyzed reactions, lithiation procedures, and cascade radical additions.[4][5][6][7][8] For instance, a radical trifluoromethylation of tertiary enamides has been used to prepare trifluoromethyl-containing isoindolinones.[5][7][8] However, for the specific target molecule, the reductive cyclization of the corresponding phthalamic acid is a more direct approach.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere if possible and quenched carefully.
Data Presentation
Table 1: Representative Reaction Conditions for Isoindolinone Synthesis
| Step | Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Amidation | Phthalic Anhydride, Amine | DCM or THF | Room Temp | 1-4 h | >90% | General Knowledge |
| Reductive Cyclization | Phthalamic Acid, NaBH₄ | Methanol/THF | 0 °C to RT | 2-6 h | 60-85% | [1][2] |
| Radical Cyclization | Tertiary Enamide, TMSCF₃, PhI(OAc)₂ | EtOAc | 80 °C | 12 h | 37-73% | [7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl-4-(trifluoromethyl)phthalamic acid
-
Dissolve 4-(trifluoromethyl)phthalic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add tert-butylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude phthalamic acid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Suspend the crude N-tert-butyl-4-(trifluoromethyl)phthalamic acid (1.0 eq) in a mixture of methanol and THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone or acetic acid at 0 °C.
-
Adjust the pH to ~7 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reductive cyclization step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03696A [pubs.rsc.org]
- 8. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Linker Length for PROTACs with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize the novel E3 ligase ligand, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a derivative of cereblon (CRBN) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the target protein of interest (POI) with the E3 ubiquitin ligase ligand.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1] The length of the linker is a critical determinant of PROTAC efficacy.[2] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex, while a linker that is too long might lead to an unstable or unproductive complex.[2]
Q2: What are the common types of linkers used in PROTAC design, and which are suitable for use with this compound?
A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied. PEG linkers can increase the hydrophilicity and solubility of PROTACs, while alkyl linkers are more hydrophobic.[] For PROTACs incorporating novel CRBN ligands like this compound, both PEG and alkyl chains are suitable starting points for linker optimization. More rigid linkers containing structures like piperazine or alkynes can also be explored to improve conformational rigidity and potentially enhance potency.[]
Q3: How does the attachment point of the linker to the this compound ligand affect PROTAC performance?
A3: The attachment point of the linker to the E3 ligase ligand is a critical parameter that can significantly impact the efficacy of a PROTAC.[4] For isoindolinone-based CRBN ligands, the linker is typically attached at positions that are solvent-exposed and do not interfere with the key interactions required for binding to CRBN. Modifications at different positions can alter the vector of the linker, which in turn affects the geometry of the ternary complex and the efficiency of target degradation.[4] When designing PROTACs with this compound, it is advisable to explore different attachment points, if synthetically feasible, to identify the optimal connection for productive ternary complex formation.
Q4: What is the "hook effect" in PROTACs, and how can linker design help to mitigate it?
A4: The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation of the target protein is reduced. This is thought to occur due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex. While linker length is not the primary driver of the hook effect, a well-designed linker that promotes positive cooperativity in the ternary complex can help to maintain efficacy over a broader concentration range.
Troubleshooting Guide
| Issue | Potential Cause Related to Linker Length | Troubleshooting Steps & Experimental Validation |
| Low or no target protein degradation | Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex. | Synthesize a Library of PROTACs: Create a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6 or C3, C5, C7 alkyl chains) and evaluate their degradation activity by Western Blot. |
| Unfavorable Linker Composition: The linker may be too rigid or too flexible, preventing the formation of a productive ternary complex. | Vary Linker Composition: Test linkers with different degrees of rigidity. For example, compare flexible PEG/alkyl linkers with more rigid linkers containing piperazine or phenyl groups. | |
| High DC50 (low potency) | Inefficient Ternary Complex Formation: The linker may not be optimally positioning the POI and E3 ligase for efficient ubiquitination. | Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and cooperativity of the ternary complex. |
| Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may be hindering its ability to cross the cell membrane. | Evaluate Cell Permeability: Perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve the balance of hydrophilicity and lipophilicity. | |
| Inconsistent degradation results between experiments | PROTAC Instability: The PROTAC molecule, including the linker, may be unstable under experimental conditions. | Assess PROTAC Stability: Evaluate the chemical stability of the PROTAC in relevant buffers and cell media using techniques like HPLC or LC-MS.[4] |
| Off-target protein degradation | Linker-Induced Neosubstrate Recruitment: While less common, the linker itself could contribute to non-specific interactions. More often, this is related to the CRBN ligand itself. | Proteomic Profiling: Use mass spectrometry-based proteomics to identify any off-target proteins that are degraded. Modifying the linker attachment point or composition may alter the presentation of the CRBN ligand and mitigate off-target effects.[] |
Quantitative Data Summary
The optimal linker length for a PROTAC is highly dependent on the specific target protein and the E3 ligase ligand used. The following table provides illustrative data from published studies on CRBN-based PROTACs to demonstrate the impact of linker length on degradation efficacy. Note: This data is for general guidance, and the optimal linker for PROTACs containing this compound must be determined empirically.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 8 | >1000 | <20 |
| BRD4 | Pomalidomide | PEG | 12 | 1.8 | >95 |
| BRD4 | Pomalidomide | PEG | 15 | 25 | ~90 |
| BTK | Lenalidomide | PEG | 10 | 100 | ~70 |
| BTK | Lenalidomide | PEG | 14 | 5 | >90 |
| BTK | Lenalidomide | PEG | 18 | 50 | ~80 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the primary assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells expressing the target protein of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC series (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization: Immobilize the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner (target protein or E3 ligase) to confirm no non-specific binding.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein surface. A significant increase in the binding response compared to the PROTAC or soluble protein alone indicates the formation of a stable ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the binding affinities and cooperativity of the ternary complex.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Impact of linker length on PROTAC efficacy.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor degradation efficiency with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs utilizing the Cereblon (CRBN) E3 ligase ligand, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming poor degradation efficiency.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] In the case of PROTACs containing this compound, the E3 ligase recruited is Cereblon (CRBN).
The process begins with the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
References
Technical Support Center: Enhancing the Stability of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to provide direct answers and actionable solutions to common stability issues.
FAQ 1: My experimental results are inconsistent. Could this be related to the stability of the compound?
Answer: Yes, inconsistent results are a common indicator of compound degradation. The stability of this compound in solution can be influenced by several factors.
Troubleshooting Guide:
-
Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container at 2-8°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1]
-
Solution Instability: The compound's stability in solution can be dependent on the solvent, pH, and exposure to light.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid this.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Impurities in solvents can initiate or catalyze degradation.
FAQ 2: What are the likely degradation pathways for this isoindolinone derivative?
Answer: While specific degradation pathways for this exact molecule are not extensively documented, compounds with similar structures are susceptible to the following:
Troubleshooting Guide:
-
Hydrolysis: The lactam (amide) bond within the isoindolinone ring may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring-opening.[1]
-
Oxidation: The molecule could be susceptible to oxidation, although the trifluoromethyl group is generally stable.[1] The tertiary-butyl group, however, can be a site for metabolic oxidation.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is recommended to work with the compound in a light-protected environment.
FAQ 3: How should I prepare and store stock solutions to maximize stability?
Answer: Proper preparation and storage of stock solutions are critical for ensuring the integrity of your compound.
Troubleshooting Guide:
-
Solvent Selection: Prepare stock solutions in high-quality, anhydrous solvents like DMSO or DMF.
-
Storage Temperature: Store stock solution aliquots at -20°C or -80°C for long-term storage.[1]
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
FAQ 4: I am observing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. A forced degradation study can help identify these unknown peaks.
Troubleshooting Guide:
-
Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3][4][5] This will help in confirming if the unknown peaks in your experimental samples correspond to degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.[6]
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass information on the unknown peaks, which can help in their identification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your stability assessments.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified time.[1]
-
Thermal Degradation: Heat the stock solution at 60°C, protected from light, for a specified time.[1]
-
Photodegradation: Expose the stock solution to a calibrated light source (UV and visible) for a defined period. A dark control sample should be stored under the same conditions but protected from light.[6]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated analytical method is crucial for accurately measuring the active ingredient without interference from degradation products.[6][7]
-
Column and Mobile Phase Selection: Start with a reversed-phase C18 column. A typical mobile phase would consist of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Method Optimization: Analyze samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.[6] Adjust the mobile phase composition, gradient, and flow rate as needed.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6]
Quantitative Data Summary
| Stress Condition | Stressor Concentration/Intensity | Duration | Temperature (°C) | % Degradation (Example) | Number of Degradation Products (Example) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 25.8 | 3 |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 8.5 | 1 |
| Thermal | N/A | 72 hours | 60 | 5.1 | 1 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 12.3 | 2 |
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent experimental results, potentially caused by compound instability.
Experimental Workflow for Forced Degradation Study
Caption: A typical experimental workflow for conducting a forced degradation study to assess compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. benchchem.com [benchchem.com]
- 7. kinampark.com [kinampark.com]
refinement of reaction conditions for synthesizing 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of reaction conditions for the synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. Ensure that the starting materials are pure and the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Reagent Stoichiometry: The molar ratio of the reactants is crucial. An excess of the amine may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation. It is advisable to perform small-scale experiments to determine the optimal stoichiometry.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the product or starting materials. The optimal temperature should be determined experimentally.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. A solvent that solubilizes the reactants and facilitates the desired chemical transformation should be chosen. Protic solvents like ethanol or methanol are often used for this type of reaction.
Q2: I am observing the formation of a significant amount of side products. How can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Over-oxidation: The desired 3-hydroxyisoindolin-1-one can be oxidized to the corresponding phthalimide derivative. To avoid this, it is important to control the reaction atmosphere (e.g., by running the reaction under an inert atmosphere of nitrogen or argon) and to avoid harsh oxidizing conditions during workup.
-
Polymerization: Isoindolinone derivatives can sometimes undergo polymerization, especially at high concentrations or temperatures. Running the reaction at a higher dilution may help to minimize this side reaction.[1]
-
Incomplete Cyclization: In some cases, the intermediate Schiff base may not fully cyclize, leading to a mixture of products. Ensuring adequate reaction time and optimal temperature can promote complete cyclization.
Q3: The purification of my product is proving to be difficult. What purification strategies are recommended?
A3: Purification of 3-hydroxyisoindolin-1-ones can be challenging due to their polarity and potential for decomposition.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.
-
Acid-Base Extraction: An acid-base extraction can be used to remove acidic or basic impurities. However, care must be taken as the 3-hydroxy group has some acidic character and the lactam can be sensitive to strong acids or bases.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure of the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | 25 | 24 | 45 | 85 |
| 2 | Ethanol | 50 | 12 | 65 | 90 |
| 3 | Methanol | 50 | 12 | 72 | 92 |
| 4 | Toluene | 80 | 8 | 58 | 88 |
| 5 | Acetonitrile | 60 | 16 | 60 | 89 |
Yields and purities are hypothetical and for illustrative purposes.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a plausible synthetic route based on general methods for the synthesis of similar compounds. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Formyl-5-(trifluoromethyl)benzoic acid
-
tert-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Schiff Base Formation and Cyclization:
-
In a round-bottom flask, dissolve 2-formyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.
-
Add tert-butylamine (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 50 °C for 12 hours. Monitor the reaction progress by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualizations
Caption: Plausible reaction pathway for the synthesis.
References
Technical Support Center: Ternary Complex Formation with Substituted Isoindolinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isoindolinone-based molecules for targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ternary complex formation and protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a substituted isoindolinone moiety in a PROTAC?
A1: In the context of Proteolysis Targeting Chimeras (PROTACs), a substituted isoindolinone scaffold, often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide, typically functions as the E3 ligase-recruiting ligand. Specifically, it binds to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By recruiting CRBN, the PROTAC brings the target Protein of Interest (POI) into close proximity, facilitating its ubiquitination and subsequent degradation by the proteasome.
Q2: What is ternary complex formation and why is it critical for PROTAC efficacy?
A2: A ternary complex is the crucial intermediate formed by the non-covalent association of three molecules: the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase (e.g., CRBN). The formation of a stable and productive ternary complex is the rate-limiting step for the ubiquitination and subsequent degradation of the target protein. The stability and conformation of this complex directly impact the efficiency (DC50 and Dmax) of the PROTAC.
Q3: What is "cooperativity" in the context of ternary complex formation?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the POI) to the PROTAC affects the binding of the second protein (e.g., the E3 ligase).
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (POI). This is generally desirable as it leads to a more stable ternary complex.[1]
-
Negative cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.[1]
-
No cooperativity (α = 1): The binding events are independent.
While positive cooperativity is often associated with potent degraders, it is not an absolute requirement for effective degradation.[2]
Q4: How do substitutions on the isoindolinone ring affect PROTAC activity and selectivity?
A4: Substitutions on the isoindolinone ring can significantly impact several aspects of PROTAC function:
-
Binding to CRBN: Modifications can alter the binding affinity and kinetics of the PROTAC for Cereblon.
-
Off-Target Effects/Neosubstrate Degradation: Standard isoindolinone-based ligands (like those in thalidomide or pomalidomide) can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, GSPT1). Specific substitutions can mitigate these off-target effects, leading to more selective PROTACs. For instance, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.
-
Ternary Complex Conformation: Substitutions can influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the POI.
Q5: What is the "hook effect" and how can I mitigate it?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.
Troubleshooting Guides
Issue 1: No or Low Degradation of the Target Protein
Symptoms:
-
Western blot analysis shows no significant reduction in the target protein levels after PROTAC treatment.
-
Inconsistent or non-reproducible degradation results.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate compound permeability. 2. Modify Linker: Incorporate features known to improve permeability, such as reducing the number of rotatable bonds or adding smaller polar groups. |
| Compound Instability | 1. Check Stability: Assess the chemical stability of your PROTAC in cell culture media and lysate using LC-MS/MS. Isoindolinone-based ligands can be susceptible to hydrolysis. 2. Fresh Preparations: Always use freshly prepared solutions of your PROTAC for experiments. |
| Inefficient Ternary Complex Formation | 1. In Vitro Verification: Confirm ternary complex formation using biophysical assays like TR-FRET, SPR, or ITC (see Experimental Protocols section). 2. In-Cell Verification: Use Co-immunoprecipitation (Co-IP) or NanoBRET™ assays to confirm complex formation within cells. 3. PROTAC Redesign: If no complex is formed, consider redesigning the linker (length, composition, and attachment points) or modifying the isoindolinone substitution to improve binding or reduce steric hindrance. |
| Low E3 Ligase Expression | 1. Check Expression Levels: Verify that the chosen cell line expresses sufficient levels of CRBN using Western blotting or qPCR. 2. Select Appropriate Cell Line: Choose a cell line known to have robust CRBN expression. |
| Proteasome Inhibition | 1. Co-treatment Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels indicates that the degradation is proteasome-dependent and that the upstream steps are likely functional. |
Issue 2: High Background or Non-Specific Binding in Ternary Complex Assays
Symptoms:
-
High signal in no-PROTAC controls in TR-FRET or AlphaLISA assays.
-
Multiple non-specific bands in Co-immunoprecipitation (Co-IP) experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration (Co-IP) | 1. Titrate Antibody: Perform a titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background. |
| Insufficient Washing (Co-IP) | 1. Increase Wash Steps: Increase the number and duration of wash steps after immunoprecipitation. 2. Optimize Wash Buffer: Add low concentrations of detergents (e.g., 0.1% Tween-20) to the wash buffer to reduce non-specific binding. |
| Protein Aggregation | 1. Check Protein Quality: Ensure the purity and monodispersity of your recombinant proteins using SDS-PAGE and size-exclusion chromatography. 2. Optimize Buffer: Include additives like glycerol or non-ionic detergents in your assay buffer to improve protein stability. |
| Non-specific Binding to Assay Plate | 1. Use Appropriate Plates: Utilize low-binding microplates for your assays. 2. Blocking Agents: Include blocking agents like BSA in your assay buffer. |
Issue 3: Undesired Off-Target Protein Degradation
Symptoms:
-
Mass spectrometry-based proteomics reveals the degradation of proteins other than the intended target.
-
Observed degradation of known CRBN neosubstrates (e.g., IKZF1, GSPT1).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| "Molecular Glue" Activity of the Isoindolinone Ligand | 1. Modify Isoindolinone Substitution: The choice of substitution on the isoindolinone ring is critical. Some substitutions can abrogate the degradation of neosubstrates. For example, modifications at the C5 position of the phthalimide moiety have been shown to reduce off-target degradation of zinc-finger proteins. 2. Negative Control: Include a control compound consisting of only the linker and the substituted isoindolinone ligand to assess its independent degradation activity. |
| Promiscuous Target-Binding Warhead | 1. Assess Warhead Selectivity: Characterize the selectivity profile of your target-binding ligand independently. 2. Use a More Selective Warhead: If the warhead is found to be non-selective, consider replacing it with a more specific binder for your POI. |
Quantitative Data Summary
The following tables provide representative data for isoindolinone-based PROTACs targeting BRD4, illustrating the impact of molecular design on degradation efficiency and ternary complex formation.
Table 1: Degradation Efficiency of Representative BRD4-targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| dBET1 | CRBN | MDA-MB-231 | 18 | >95 | 8 |
| ARV-825 | CRBN | 22RV1 | 0.57 | Not Reported | Not Specified |
| PROTAC 27 | CRBN | MDA-MB-231 | 140 | >95 | 8 |
| PROTAC 28 | CRBN | MDA-MB-231 | 420 | >95 | 8 |
Data is illustrative and compiled from multiple sources for comparison.[3][4][5]
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target | Kd (PROTAC to VHL, nM) | Kd (PROTAC to Brd4BD2, nM) | Cooperativity (α) |
| MZ1 | Brd4BD2 | 66 | 29 | 15 |
| MZP-54 | Brd4BD2 | 346 | 71 | <1 (Negative) |
| MZP-55 | Brd4BD2 | 888 | 287 | <1 (Negative) |
Note: This data is for VHL-based PROTACs but illustrates the concept of cooperativity measurement. Similar principles apply to CRBN-based systems.[6]
Experimental Protocols
TR-FRET Ternary Complex Assay
Principle: This assay measures the proximity between a FRET donor-labeled protein (e.g., GST-tagged POI with anti-GST-Tb) and a FRET acceptor-labeled protein (e.g., His-tagged E3 ligase with anti-His-d2) in the presence of a PROTAC.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
Label recombinant POI and E3 ligase with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, often via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
-
Assay Setup:
-
In a low-volume, white microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Include controls: no PROTAC, POI + PROTAC only, E3 ligase + PROTAC only.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.[7]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader equipped for TR-FRET.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Methodology:
-
Sample Preparation:
-
Prepare purified POI, E3 ligase, and PROTAC in the exact same, degassed buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into POI: Load the POI into the ITC cell and the PROTAC into the syringe. Titrate the PROTAC into the POI solution to determine the binary binding affinity.
-
PROTAC into E3 Ligase: Load the E3 ligase into the ITC cell and the PROTAC into the syringe. Titrate to determine the binary binding affinity.
-
-
Ternary Titration:
-
Data Analysis:
-
Integrate the raw heat signals and subtract the heat of dilution (from a control titration of PROTAC into buffer).
-
Fit the resulting binding isotherm to a suitable model to obtain the thermodynamic parameters for both binary and ternary interactions.[10][11]
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
-
Western Blotting for Protein Degradation (DC50/Dmax Determination)
Principle: This endpoint assay quantifies the amount of target protein remaining in cells after treatment with a PROTAC.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Prepare a serial dilution of the PROTAC in culture medium.
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 8, 18, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI, followed by an appropriate HRP-conjugated secondary antibody.
-
Use an antibody for a housekeeping protein (e.g., α-Tubulin, GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Visualizations
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Purification Methods for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one PROTACs
Welcome to the technical support center for the purification of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one-based PROTACs. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What makes PROTACs containing the this compound moiety challenging to purify?
PROTACs are inherently difficult to purify due to their unique structures, which often result in high molecular weights (frequently around 1,000 Da), complex stereochemistry, and poor physicochemical properties.[1] These characteristics can lead to low aqueous solubility, a tendency to aggregate, and difficult chromatographic behavior, complicating their separation from starting materials and reaction byproducts.[1] The specified isoindolin-1-one warhead contains a chiral center at the 3-hydroxy position, which can lead to the formation of diastereomers during synthesis, further complicating purification.[2]
Q2: What is the standard purification workflow for a crude PROTAC sample?
A common and effective strategy for purifying crude PROTACs involves a two-step process. The initial step is typically a rapid purification using flash column chromatography on silica gel to remove major impurities.[1] This is followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[1]
Q3: Why is the trifluoromethyl group on the isoindolin-1-one scaffold significant for purification?
The trifluoromethyl (-CF3) group is a very stable and electron-withdrawing moiety used in drug design to improve metabolic stability and binding affinity.[3][4] While generally robust, the C-F bonds can be susceptible to degradation under harsh conditions, such as strong acids or bases, or during certain transition metal-catalyzed reactions.[5] It is crucial to consider the stability of this group when selecting purification conditions, particularly the pH of mobile phases.
Q4: What is the general mechanism of action for these PROTACs?
PROTACs are bifunctional molecules designed to recruit a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the cell's proteasome, while the PROTAC molecule can be recycled to induce further degradation.[6][9] Maintaining the structural integrity of the PROTAC during purification is therefore essential for its biological activity.
Caption: General mechanism of action for a PROTAC molecule.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of this compound PROTACs.
Issue 1: Poor Solubility of Crude Product
Q: My crude PROTAC has precipitated and will not fully dissolve in the mobile phase for injection. What should I do?
A: This is a common issue due to the often poor aqueous solubility of PROTACs.[1]
-
Stronger Solvents: Dissolve the crude sample in a minimal amount of a strong, compatible organic solvent like DMSO, DMF, or a DCM/Methanol mixture before diluting it with the mobile phase.[1] Ensure the final injection solvent is miscible with your mobile phase to prevent precipitation on the column.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the sample solution can significantly increase its solubility.[1]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the system.[1]
Issue 2: Poor Purity or Co-eluting Impurities
Q: My final product has low purity, with impurities eluting very close to the main peak. How can I improve the separation?
A: Insufficient resolution is a frequent challenge.
-
Optimize the Gradient: Switch from an isocratic method to a shallow gradient in your preparative RP-HPLC method. A slower gradient (e.g., increasing the organic phase by 0.5-1% per minute) can significantly improve the resolution between closely eluting compounds.[10]
-
Change Mobile Phase Additives: If you are using 0.1% TFA, consider switching to 0.1% formic acid. Different additives can alter the selectivity and peak shape.[10]
-
Alternative Stationary Phase: If a C18 column does not provide adequate separation, try a different stationary phase. A phenyl-hexyl or a polar-embedded column may offer different selectivity for complex molecules like PROTACs.
-
Check for Diastereomers: The presence of a hydroxyl group on the isoindolinone core creates a chiral center. Your synthesis may have produced diastereomers that are difficult to separate on standard achiral columns.[1] Consider using analytical chiral HPLC or SFC to confirm their presence.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Evaluating 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one in the Context of Established Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the binding affinity, degradation efficiency, and ternary complex formation of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is not currently available in the public domain. This guide provides a comparative analysis based on its structural features in relation to the well-established structure-activity relationships (SAR) of other Cereblon (CRBN) ligands. The quantitative data presented for comparator compounds is collated from publicly available research.
Introduction
Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a critical target in the field of targeted protein degradation. Small molecules that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates." This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and is extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the novel ligand, this compound, against established CRBN ligands such as thalidomide, lenalidomide, pomalidomide, and iberdomide.
Structural Comparison and Inferred Properties
The core structure of CRBN ligands is crucial for their binding and activity. The archetypal ligands, thalidomide and its derivatives, are composed of a glutarimide and a phthalimide moiety. The glutarimide ring is essential for binding to the tri-tryptophan pocket of CRBN. The phthalimide moiety is more solvent-exposed and can be modified to alter neosubstrate specificity and physicochemical properties.
This compound possesses an isoindolinone core, which is a key structural feature of many CRBN ligands. Based on its structure, we can infer the following potential properties:
-
Isoindolinone Core: This moiety is expected to interact with the CRBN binding pocket.
-
tert-Butyl Group: The bulky tert-butyl group at the 2-position may influence the orientation of the molecule within the binding pocket and could potentially impact neosubstrate recruitment. The steric hindrance might favor or disfavor the formation of certain ternary complexes.
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group at the 6-position on the isoindolinone ring can affect the molecule's electronic properties and lipophilicity, which may influence cell permeability and binding affinity.
-
Hydroxy Group: The hydroxyl group at the 3-position could form additional hydrogen bonds within the CRBN binding pocket or with a neosubstrate, potentially enhancing binding affinity or influencing ternary complex stability.
Quantitative Comparison of Established CRBN Ligands
To provide a framework for evaluating novel ligands, the following tables summarize the binding affinities and degradation efficiencies of well-characterized CRBN modulators.
Table 1: CRBN Binding Affinities of Established Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM[1] | ~30 µM | ITC, Thermal Shift Assay[2] |
| Lenalidomide | ~178 nM[1] | ~2-3 µM | ITC, Thermal Shift Assay[2][3] |
| Pomalidomide | ~157 nM[1] | ~2-3 µM | ITC, Thermal Shift Assay[2][3] |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not widely reported | N/A |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
Table 2: Degradation Efficiency of Neosubstrates by CRBN Ligands (as part of PROTACs or as molecular glues)
| Ligand (in PROTAC/Glue) | Target Protein | DC50 | Dmax | Cell Line |
| Pomalidomide (as glue) | IKZF1 | Not typically reported for glue | Not typically reported for glue | MM.1S |
| Lenalidomide (as glue) | IKZF1 | Not typically reported for glue | Not typically reported for glue | MM.1S |
| CC-885 (as glue) | GSPT1 | Not widely reported | Not widely reported | Not widely reported |
| dBET1 (Pomalidomide-based PROTAC) | BRD4 | ~8 nM | >95% | 293T |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are generalized protocols for key assays used to characterize CRBN ligands.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to CRBN.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1 for stability.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve the ligand in the final dialysis buffer. A small amount of DMSO can be used for solubility, ensuring the same concentration in the titrant and titrand.
-
-
ITC Experiment:
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat changes after each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Western Blot for Neosubstrate Degradation
Objective: To quantify the degradation of a target neosubstrate (e.g., IKZF1) in cells treated with a CRBN ligand.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat cells with a dose-response range of the CRBN ligand or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the ternary complex between the CRBN, the ligand, and the neosubstrate.
Methodology:
-
Reagents:
-
Tagged CRBN (e.g., His-tagged).
-
Tagged neosubstrate (e.g., GST-tagged).
-
Terbium-cryptate labeled anti-tag antibody (e.g., anti-His-Tb).
-
Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2).
-
CRBN ligand of interest.
-
-
Assay Procedure:
-
In a microplate, combine the tagged proteins, the antibodies, and a serial dilution of the CRBN ligand.
-
Incubate the mixture to allow for ternary complex formation.
-
-
Measurement:
-
Excite the terbium cryptate at ~340 nm.
-
Measure the emission at the terbium wavelength (~620 nm) and the acceptor fluorophore wavelength (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the ligand concentration to determine the EC50 for ternary complex formation.[5]
-
Visualizing the Mechanisms and Workflows
Mechanism of CRBN-Mediated Protein Degradation
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Isoindolinone Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the performance of trifluoromethylated isoindolinone ligands against their non-fluorinated counterparts, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This analysis delves into these effects within the context of the versatile isoindolinone scaffold, a privileged structure in drug discovery with applications targeting a range of proteins implicated in cancer, inflammation, and neurological disorders.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activities of trifluoromethylated and non-fluorinated isoindolinone ligands against various biological targets.
Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Isoindolinone-Based Glucosylceramide Synthase (GCS) Inhibitors
| Compound | Substitution | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 1 | Non-fluorinated | 15 | 18 |
| 2 | 6-Fluoro | 5 | 6 |
| 3 | 5-Fluoro | 5 | 7 |
| 4 | 4-Fluoro | 28 | 30 |
| 5 | 5,6-Difluoro | 4 | 5 |
| 12 | 5,6-Difluoro, N-CF3 | 3 | 4 |
Data adapted from a study on fluorinated isoindolinone-based glucosylceramide synthase inhibitors. The introduction of fluorine at the 5 and 6 positions, as well as a trifluoromethyl group on the nitrogen, generally leads to an increase in both enzymatic and cellular potency.
Table 2: Inhibitory Potency of Non-Fluorinated Isoindolinone-Based MDM2-p53 Interaction Inhibitors
| Compound | Structure | MDM2-p53 Interaction IC50 (µM) |
| NU8231 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propylisoindolin-1-one | 5.3 ± 0.9[1][2] |
| Compound 76 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)isoindolin-1-one | 15.9 ± 0.8[3] |
| Compound 79 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | 5.3 ± 0.9[3] |
These non-fluorinated isoindolinone derivatives demonstrate the potential of this scaffold in targeting the MDM2-p53 protein-protein interaction.
Key Signaling Pathway: MDM2-p53 Interaction
A significant target for isoindolinone ligands is the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology. MDM2 is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis. Isoindolinone-based inhibitors can disrupt this interaction, leading to the stabilization and activation of p53 and subsequent tumor suppression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of trifluoromethylated and non-fluorinated isoindolinone ligands.
Competitive ELISA for MDM2-p53 Interaction
This assay is used to determine the ability of a compound to inhibit the binding of p53 to MDM2.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (or a peptide corresponding to the MDM2-binding domain of p53)
-
Anti-p53 antibody conjugated to a detection enzyme (e.g., HRP)
-
ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (trifluoromethylated and non-fluorinated isoindolinones)
Procedure:
-
Coating: Coat the wells of an ELISA plate with MDM2 protein overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add serial dilutions of the test compounds to the wells, followed by a fixed concentration of p53 protein. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the anti-p53 antibody-enzyme conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add the substrate and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase 1 (PARP1).
Materials:
-
Purified PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds
-
Luminometer
Procedure:
-
Plate Preparation: Wash histone-coated plates with wash buffer and block with a suitable blocking buffer.
-
Reaction Setup: Prepare a reaction mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate and add Streptavidin-HRP to detect the biotinylated PAR incorporated onto the histones.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is used to measure the inhibition of Phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer
-
Binding agent (binds to the product, 5'-AMP)
-
Test compounds
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In the wells of a microplate, add the test compound, PDE4 enzyme, and FAM-cAMP.
-
Incubation: Incubate the reaction mixture at room temperature to allow for cAMP hydrolysis.
-
Termination and Binding: Stop the reaction by adding a binding agent that specifically binds to the 5'-AMP product.
-
Measurement: Measure the fluorescence polarization. Low polarization indicates inhibition of PDE4, as the small FAM-cAMP remains free in solution. High polarization indicates PDE4 activity, as the FAM-labeled 5'-AMP is bound by the larger binding agent.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Conclusion
The strategic incorporation of a trifluoromethyl group into the isoindolinone scaffold can be a powerful tool to modulate the pharmacological properties of these ligands. The provided data suggests that trifluoromethylation can lead to enhanced inhibitory potency against key biological targets. However, the effect is often position-dependent and requires careful structure-activity relationship studies. The detailed experimental protocols and pathway visualizations in this guide are intended to provide researchers with the necessary tools to conduct their own comparative analyses and to accelerate the discovery and development of novel isoindolinone-based therapeutics.
References
Comparative Efficacy of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one and Alternative Anticancer Agents in Preclinical Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the efficacy of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is not currently available in the public domain. This guide provides a comparative analysis based on the performance of structurally related isoindolinone derivatives and other heterocyclic compounds containing a trifluoromethyl group. The information presented herein is intended to serve as a scientific reference and guide for future research.
The development of novel small-molecule inhibitors for cancer therapy is a continuous endeavor. Isoindolinone scaffolds have emerged as a promising class of compounds with a wide range of biological activities, including potent antitumor effects. The hypothetical compound, this compound, combines several structural features that suggest potential as an anticancer agent. The tert-butyl group can enhance metabolic stability, while the trifluoromethyl moiety is known to improve compound lipophilicity and binding affinity to target proteins. This guide provides a comparative overview of the efficacy of compounds structurally related to the target molecule and contrasts their potential mechanism of action with an established anticancer drug, Selinexor.
Quantitative Efficacy of Structurally Related Compounds
Due to the lack of direct data for this compound, we have compiled the half-maximal inhibitory concentration (IC50) values for several structurally related isoindolinone and trifluoromethyl-containing heterocyclic compounds across a panel of cancer cell lines. For comparison, we have included data for Selinexor, an FDA-approved selective inhibitor of nuclear export (SINE) that also contains a trifluoromethyl group.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isoindolinone & Related Heterocyclic Analogs | ||||
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | Hepatocellular Carcinoma | 5.89 | --INVALID-LINK-- |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Chronic Myelogenous Leukemia | 3.81 | --INVALID-LINK-- |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | 0.26 | --INVALID-LINK-- |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | Breast Cancer | 2.63 | --INVALID-LINK-- |
| Comparator: Selinexor | ||||
| Selinexor | Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.025 | --INVALID-LINK-- |
| Selinexor | Molt-3 | T-cell Acute Lymphoblastic Leukemia | 0.0187 | --INVALID-LINK-- |
| Selinexor | Sup-T1 | T-cell Acute Lymphoblastic Leukemia | 0.04687 | --INVALID-LINK-- |
| Selinexor | Various Sarcoma Cell Lines | Sarcoma | 0.0288 - 0.2182 | --INVALID-LINK-- |
| Selinexor | Triple-Negative Breast Cancer Cell Lines | Breast Cancer | 0.011 - 0.550 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The medium from the seeded plates is replaced with medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Plates are incubated for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway Inhibition
Isoindolinone derivatives have been reported to act as kinase inhibitors, targeting pathways such as the PI3K/AKT/mTOR and CDK pathways, which are crucial for cancer cell proliferation and survival.[1][2]
Caption: Hypothesized kinase inhibition by isoindolinone derivatives versus XPO1 inhibition by Selinexor.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a test compound.
References
Assessing the Selectivity of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets. Molecular glue degraders, such as those based on the 2-(tert-butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one scaffold, leverage the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins. A key determinant of the therapeutic potential and safety of these degraders is their selectivity. This guide provides a comparative analysis of the selectivity of a prominent clinical-stage degrader, CC-90009, with its less selective predecessor, CC-885, supported by experimental data.
Executive Summary
CC-90009, a derivative of the this compound core structure, demonstrates exceptional selectivity for its target protein, G1 to S phase transition 1 (GSPT1).[1][2][3] In stark contrast, the earlier-generation compound, CC-885, exhibits a broader degradation profile, targeting not only GSPT1 but also several off-target proteins, including the transcription factors IKZF1 and IKZF3, as well as CK1α and HBS1L.[1] This difference in selectivity is critical, as off-target degradation can lead to undesirable toxicities, a factor that challenged the clinical development of CC-885.[1] The high selectivity of CC-90009 positions it as a more promising therapeutic candidate for diseases where GSPT1 is a key driver, such as acute myeloid leukemia (AML).[1][2]
Data Presentation: Quantitative Comparison of Degrader Selectivity
| Compound | Target/Off-Target | Cell Line | DC50 | Dmax | Method | Reference |
| CC-90009 | GSPT1 (Target) | KG-1 (AML) | Not explicitly stated | Significant reduction | TMT Proteomics | [1] |
| Kasumi-1 (AML) | ED50: 34.1 nM (24h) | >90% (48h) | Immunoblot | [4] | ||
| IKZF1 (Off-Target) | KG-1 (AML) | No significant degradation | No significant degradation | Immunoblot, TMT Proteomics | [1] | |
| IKZF3 (Off-Target) | Not explicitly stated | No significant degradation | No significant degradation | - | [5] | |
| CK1α (Off-Target) | KG-1 (AML) | No significant degradation | No significant degradation | Immunoblot | [1] | |
| HBS1L (Off-Target) | KG-1 (AML) | No significant degradation | No significant degradation | Immunoblot | [1] | |
| CC-885 | GSPT1 (Target) | Multiple | Potent degradation | Potent degradation | Multiple | [6][7] |
| IKZF1 (Off-Target) | Multiple | Potent degradation | Potent degradation | Multiple | [8] | |
| IKZF3 (Off-Target) | Multiple | Potent degradation | Potent degradation | Multiple | [8] | |
| CK1α (Off-Target) | Multiple | Degraded | Degraded | - | [5] | |
| HBS1L (Off-Target) | Multiple | Degraded | Degraded | - | [5] | |
| BNIP3L (Off-Target) | A549 | Dose-dependent degradation | - | SILAC Proteomics | [7] |
Key Findings from Proteomics Data:
A tandem mass tag (TMT) proteomics experiment comparing the proteome of KG-1 AML cells treated with CC-90009 to a vehicle control revealed that GSPT1 was the most significantly downregulated protein.[1] This demonstrates the remarkable specificity of CC-90009. In contrast, similar proteomics studies with CC-885 have consistently shown the degradation of multiple proteins, confirming its polypharmacology.[5][7]
Experimental Protocols
The gold-standard method for assessing the selectivity of protein degraders is unbiased, quantitative mass spectrometry-based proteomics. The following is a detailed protocol for a Tandem Mass Tag (TMT) experiment, a common and robust method for this purpose.
Protocol: Tandem Mass Tag (TMT) Quantitative Proteomics for Selectivity Profiling
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., KG-1 for AML) to ~80% confluency.
-
Treat cells with the degrader (e.g., 100 nM CC-90009) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[1]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Precipitate proteins (e.g., with acetone) and resuspend in a digestion buffer.
-
Digest proteins into peptides overnight using an appropriate protease (e.g., trypsin).
3. Peptide Desalting and TMT Labeling:
-
Desalt the peptide digests using C18 solid-phase extraction cartridges.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitute peptides in a labeling buffer (e.g., TEAB).
-
Label the peptide digests from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
4. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Desalt the pooled sample.
-
To increase proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Identify peptides and proteins by searching the data against a protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
-
Generate a volcano plot to visualize the changes in protein abundance and their statistical significance.[1]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of CC-90009-mediated GSPT1 degradation and downstream effects.
Caption: Experimental workflow for TMT-based quantitative proteomics.
Conclusion
The comparative assessment of this compound-based degraders highlights the critical importance of selectivity in the development of safe and effective therapeutics. CC-90009 exemplifies a highly selective molecular glue degrader, targeting GSPT1 with minimal off-target effects. This is a significant advancement over its predecessor, CC-885, which demonstrated a broader degradation profile. The use of robust quantitative proteomics methods, such as the TMT-based workflow detailed here, is essential for rigorously characterizing the selectivity of novel degraders and guiding the development of the next generation of targeted protein degradation therapies.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one against known Cereblon binders
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the novel Cereblon (CRBN) binder, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, against established CRBN ligands such as thalidomide, lenalidomide, and pomalidomide. This document outlines key performance metrics, experimental protocols, and the underlying biological pathways.
Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, playing a pivotal role in targeted protein degradation. Small molecule binders can modulate the substrate specificity of Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Comparative Analysis of Cereblon Binders
The efficacy of a Cereblon binder is determined by its binding affinity to CRBN and its ability to induce the degradation of specific protein targets. While experimental data for this compound is not yet publicly available, the following table summarizes the performance of well-characterized CRBN binders. This serves as a benchmark for evaluating novel compounds.
| Compound | Binding Affinity to CRBN (Kd) | IC50 vs. CRBN | Key Degraded Substrates |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Thalidomide | ~250 nM[2] | ~1-2 µM | IKZF1, IKZF3, SALL4[1] |
| Lenalidomide | ~178 nM[2] | ~1-2 µM[3] | IKZF1, IKZF3, CK1α[2][4] |
| Pomalidomide | ~157 nM[2] | ~2 µM[3] | IKZF1, IKZF3[2] |
Experimental Protocols for Benchmarking
Standardized assays are crucial for the accurate comparison of Cereblon binders. Below are detailed methodologies for key experiments.
Cereblon Binding Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.
-
Principle: A GST-tagged CRBN protein is incubated with an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate) and a fluorescently labeled thalidomide analog (tracer) that acts as the FRET acceptor. When the tracer binds to CRBN, the donor and acceptor are in close proximity, generating a FRET signal. Unlabeled compounds that bind to CRBN compete with the tracer, leading to a dose-dependent decrease in the FRET signal.
-
Procedure:
-
Prepare serial dilutions of the test compound and a positive control (e.g., thalidomide).
-
Dispense the compound dilutions into a 384-well plate.
-
Add a pre-mixed solution of GST-tagged CRBN, Eu-labeled anti-GST antibody, and the fluorescent tracer.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths to calculate the HTRF ratio.
-
Plot the HTRF ratio against the compound concentration to determine the IC50 value.[5]
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein.
-
Principle: CRBN is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip surface. The binding of the compound to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This change is proportional to the mass of the bound compound.
-
Procedure:
-
Immobilize recombinant CRBN on a sensor chip.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein.
-
Principle: A solution of the test compound is titrated into a solution containing CRBN. The binding reaction results in either the release or absorption of heat, which is measured by the ITC instrument.
-
Procedure:
-
Load the CRBN solution into the sample cell and the test compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]
-
Cellular Protein Degradation Assays
1. Western Blotting
This is a standard method to quantify the levels of a specific protein in a cell lysate.
-
Principle: Cells are treated with the test compound, and then lysed. The proteins in the lysate are separated by size using SDS-PAGE and transferred to a membrane. The target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Procedure:
-
Culture cells (e.g., multiple myeloma cell lines) and treat with a range of concentrations of the test compound for a specified time.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the extent of protein degradation.[7]
-
2. In-Cell Target Engagement Assays (e.g., NanoBRET™)
These assays measure the binding of a compound to its target protein within living cells.
-
Principle: The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., CRBN) and a fluorescently labeled tracer that binds to the target. When a test compound is added, it competes with the tracer for binding to the target protein, causing a decrease in the BRET signal.
-
Procedure:
-
Use cells stably expressing the NanoLuc®-CRBN fusion protein.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the test compound.
-
Add the NanoBRET™ substrate.
-
Measure the luminescence at two wavelengths to calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.[8]
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in benchmarking Cereblon binders, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Cereblon-mediated protein degradation.
Caption: Experimental workflow for benchmarking a novel Cereblon binder.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Pharmacokinetic Properties of Isoindolinone Derivatives: Lenalidomide and Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of two prominent isoindolinone derivatives, lenalidomide and pomalidomide. Both are analogues of thalidomide and are established immunomodulatory agents used in the treatment of multiple myeloma and other hematological malignancies. Understanding their distinct pharmacokinetic profiles is crucial for optimizing therapeutic strategies and for the development of novel derivatives.
Core Pharmacokinetic Parameters: A Comparative Summary
The following table summarizes the key pharmacokinetic parameters of lenalidomide and pomalidomide, derived from clinical studies in adult patients. These values represent the typical behavior of these drugs in the human body, influencing their dosing schedules and clinical efficacy.
| Pharmacokinetic Parameter | Lenalidomide | Pomalidomide |
| Oral Bioavailability | >90% (under fasting conditions)[1][2] | >70%[3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours (fasting)[5] | 2 - 3 hours[3][4] |
| Plasma Half-life (t½) | Approximately 3 - 4 hours[1][2][6] | Not explicitly stated in the provided results. |
| Metabolism | Minimal metabolism; primarily excreted unchanged.[1][2][6] Biotransformation includes chiral inversion, minor hydroxylation, and non-enzymatic hydrolysis.[1][2][6] Not metabolized by the cytochrome P450 pathway.[5] | Predominantly metabolized, with unchanged drug accounting for a small fraction of the circulating entity.[7] |
| Primary Route of Excretion | Renal; approximately 82% of an oral dose is excreted as unchanged drug in the urine within 24 hours.[1][2][6] | Primarily renal (~73% of administered dose), with about 2.2% excreted as unchanged drug in urine.[7] |
| Effect of Food on Absorption | Reduces AUC by 20% and Cmax by 50%.[1][2] | High-fat, high-calorie food reduces Cmax by ~25% and AUC by ~8%.[3] |
| Plasma Protein Binding | Low | Not explicitly stated in the provided results. |
| Dose Proportionality | AUC and Cmax are dose-proportional.[1][2][6] | AUC is approximately dose-proportional, while Cmax increases in a less-than-dose-proportional manner.[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. The following outlines the general methodologies employed in these key experiments.
Pharmacokinetic Studies in Human Subjects
-
Study Design: Pharmacokinetic parameters in humans are typically determined through Phase I clinical trials involving healthy volunteers or patient populations. These studies often employ an open-label, randomized, crossover design to assess bioavailability and the effects of food.[8]
-
Dosing and Sample Collection: Following oral administration of a single dose of the drug (e.g., lenalidomide or pomalidomide), serial blood samples are collected at predefined time points (e.g., predose, and at various intervals up to 48 hours post-dose).[8] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Methodology: The concentration of the drug and its metabolites in plasma and other biological matrices (e.g., urine, feces) is quantified using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique offers high sensitivity and specificity for accurate quantification.
-
Pharmacokinetic Analysis: Non-compartmental analysis is a standard method used to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½).
In Vivo Preclinical Pharmacokinetic Studies
-
Animal Models: Preclinical pharmacokinetic studies are often conducted in animal models, such as mice or rats, to obtain initial insights into a compound's ADME properties.[10][11]
-
Administration and Sample Collection: The test compound is typically administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[10] Blood samples are collected at various time points after administration, and plasma is processed for analysis. Tissues may also be collected to assess drug distribution.[9]
-
Data Analysis: Similar to human studies, drug concentrations in plasma and tissues are measured by LC-MS/MS, and pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.[9]
Visualizing Key Pathways and Workflows
To further elucidate the context of these pharmacokinetic studies, the following diagrams, generated using Graphviz (DOT language), illustrate a critical signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of lenalidomide and pomalidomide via the Cereblon E3 ubiquitin ligase complex.
Caption: A generalized workflow for preclinical in vivo pharmacokinetic studies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Phase I, open-label, randomized, crossover study in healthy subjects to evaluate the bioavailability of, and the food effect on, a pomalidomide oral liquid suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
validating the mechanism of action for a 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one PROTAC
Validating the Mechanism of Action for a BRD4-Targeting PROTAC: A Comparative Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering the potential for a more profound and durable therapeutic response.[4]
This guide focuses on validating the mechanism of action for a hypothetical PROTAC, herein named Pro-7BD4 . Pro-7BD4 is designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value oncology target.[1][5] It is composed of three key components:
-
Target Binder: A ligand based on the well-characterized BRD4 inhibitor, JQ1.[6]
-
E3 Ligase Ligand: The novel 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one moiety, which is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7]
-
Linker: A chemical linker connecting the two ligands.
To objectively assess the performance of Pro-7BD4, this guide will compare it against two key alternatives:
-
JQ1: The parent small molecule inhibitor that blocks BRD4 function without causing its degradation.[8][9]
-
dBET1: A well-established BRD4-targeting PROTAC that also recruits the CRBN E3 ligase, serving as a benchmark for degrader efficacy.[10][11][12]
Mechanism of Action: Induced Protein Degradation
The primary mechanism of Pro-7BD4 is to induce the selective, catalytic degradation of the BRD4 protein. This process hijacks the cell's natural protein disposal machinery and can be broken down into three main steps:
-
Ternary Complex Formation: Pro-7BD4 acts as a molecular bridge, simultaneously binding to both the BRD4 protein and the CRBN E3 ligase. This brings the target and the ligase into close proximity, forming a critical ternary complex (BRD4-PROTAC-CRBN).[13][14] The stability and geometry of this complex are crucial for efficient degradation.
-
Ubiquitination of BRD4: Once the ternary complex is formed, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades BRD4 into small peptides, while the Pro-7BD4 molecule is released and can engage in another cycle of degradation.[2]
Comparative Performance Data
The efficacy of a PROTAC is defined by its ability to induce potent, efficient, and maximal degradation of the target protein, which should translate into superior cellular activity compared to a simple inhibitor. The following table summarizes key performance metrics for Pro-7BD4 in comparison to JQ1 and dBET1 in the MV4-11 acute myeloid leukemia cell line, a model known to be sensitive to BRD4 modulation.[12][15]
| Parameter | Pro-7BD4 (Hypothetical) | dBET1 (Benchmark) | JQ1 (Inhibitor) | Description |
| BRD4 Degradation (DC₅₀) | 15 nM | 30 nM | N/A | Concentration required to degrade 50% of target protein. |
| Max Degradation (Dₘₐₓ) | >95% | ~98% | N/A | Maximum percentage of protein degradation achieved. |
| BRD4 Binding (IC₅₀) | 55 nM | 20 nM[15] | 77 nM[9] | Concentration to inhibit 50% of BRD4 bromodomain binding. |
| CRBN Binding (Kₑ) | 2.5 µM | ~3 µM | N/A | Equilibrium dissociation constant for binding to CRBN E3 ligase. |
| Growth Inhibition (GI₅₀) | 8 nM | 15 nM | 150 nM | Concentration to inhibit 50% of cancer cell growth. |
Data for Pro-7BD4 is hypothetical and for illustrative purposes. Data for dBET1 and JQ1 are representative values from published literature.
Downstream Signaling Effects
BRD4 acts as a critical transcriptional coactivator, particularly at super-enhancers that drive the expression of key oncogenes, most notably c-MYC.[1][5] By inhibiting or degrading BRD4, this transcriptional amplification is disrupted, leading to the suppression of oncogenic signaling pathways and ultimately, cancer cell death. The degradation of BRD4 by Pro-7BD4 is expected to produce a more pronounced and sustained suppression of c-MYC compared to the transient inhibition by JQ1.
Experimental Protocols
Validation of a PROTAC's mechanism of action requires rigorous biochemical and cellular assays. Below are detailed protocols for key experiments.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with Pro-7BD4.[4][16]
Experimental Workflow
Detailed Steps:
-
Cell Treatment: Seed MV4-11 cells at a density of 0.5 x 10⁶ cells/mL. After 24 hours, treat cells with a serial dilution of Pro-7BD4 (e.g., 0.1 nM to 1 µM) or controls for 18 hours.
-
Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18] Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Electrophoresis: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour. A loading control, like GAPDH or β-actin, must be probed on the same membrane.[16]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to calculate DC₅₀ and Dₘₐₓ values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the physical interaction between BRD4, Pro-7BD4, and CRBN within the cell.[19][20][21]
Protocol:
-
Cell Treatment: Treat HEK293T cells (which may be transfected to overexpress tagged versions of BRD4 or CRBN) with Pro-7BD4 (e.g., 100 nM) or DMSO for 2-4 hours.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer. Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[22]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CRBN (the "bait") overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blot, probing for the presence of BRD4 (the "prey"). A band for BRD4 in the CRBN immunoprecipitate from Pro-7BD4-treated cells confirms the formation of the ternary complex.
Cell Viability Assay
This assay measures the functional consequence of BRD4 degradation on cell proliferation and viability.[23][24][25]
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed MV4-11 cells in a 96-well opaque-walled plate at 5,000 cells per well.
-
Compound Treatment: Treat cells with serial dilutions of Pro-7BD4, dBET1, or JQ1 for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.[26]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells. Plot the data and perform a non-linear regression to determine the GI₅₀ values.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. JQ1 - Wikipedia [en.wikipedia.org]
- 7. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one: A Guide for Laboratory Professionals
For immediate reference, treat 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one and any contaminated materials as hazardous waste. Due to its chemical nature as a trifluoromethyl-containing compound, specific handling and disposal protocols are necessary to ensure the safety of laboratory personnel and to maintain environmental compliance.
Core Safety & Handling Principles
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all waste, including unreacted compound, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled hazardous waste container.
-
-
Container Management:
-
Use a chemically compatible and sealable container for waste collection.
-
The container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely sealed when not in use.
-
-
Spill Management:
-
In the event of a small spill, alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's emergency response team.[1]
-
-
Final Disposal:
-
Adhere to your institution's specific guidelines for hazardous waste disposal.
-
This typically involves arranging for pickup by a certified waste management company.[1]
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for the specified compound.
References
Essential Safety and Logistical Information for Handling 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
Based on available safety data for the compound and structurally similar molecules, this compound is classified with the following hazards:
-
Acute Toxicity (Oral) : Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
The presence of the trifluoromethyl group warrants special attention, as some trifluoromethyl compounds can decompose under heat to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling larger quantities or highly concentrated solutions.[3][4] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[3] |
| Respiratory | Chemical Fume Hood or Air-Purifying Respirator | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot and be made of a non-perforated material.[4] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent, plastic-backed bench paper.[6]
-
Weighing: If handling the solid form, weigh the compound in the fume hood to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest possible height.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontamination: Clean the work area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.[3]
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated gloves, bench paper, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response:
-
Small Spill (inside fume hood):
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If safe to do so, close the doors to the affected area to contain vapors.[3]
-
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Logical workflow for safe chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
